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  • Product: 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
  • CAS: 1443981-47-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Executive Summary & Structural Dynamics In the landscape of medicinal chemistry, cyclic guanidines—specifically 2-aminoimidazoline derivatives—serve as privileged pharmacophores. 5-methyl-4,5-dihydro-1H-imidazol-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

In the landscape of medicinal chemistry, cyclic guanidines—specifically 2-aminoimidazoline derivatives—serve as privileged pharmacophores. 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 1443981-47-2) is a highly polar, low-molecular-weight building block frequently utilized in the design of α2​ -adrenoceptor ligands and kinetoplastid-targeting DNA minor groove binders.

Understanding the physicochemical behavior of this molecule requires looking beyond its basic atomic connectivity. The 2-aminoimidazoline core is a strong organic base. Upon protonation, the positive charge is heavily delocalized across the three nitrogen atoms via resonance, creating a highly stable guanidinium-like cation.

Why the Hydrobromide Salt? As a free base, 5-methyl-4,5-dihydro-1H-imidazol-2-amine is highly hygroscopic and susceptible to degradation via atmospheric carbon dioxide absorption (forming carbonate salts). By isolating the compound as a hydrobromide (HBr) salt, we lock the molecule into its protonated, resonance-stabilized state. This specific experimental choice drastically enhances solid-state stability, prevents hydrolytic degradation, and ensures rapid, predictable aqueous solubility for downstream biological assays.

Quantitative Physicochemical Profile

To facilitate rational drug design, the fundamental physicochemical properties of the compound must be established. Because the 2-aminoimidazoline core is permanently ionized at physiological pH, its lipophilicity and solubility profiles are heavily skewed toward the aqueous phase.

PropertyValue / DescriptionAnalytical Significance
CAS Number 1443981-47-2Primary chemical identifier.
Molecular Formula C 4​ H 10​ BrN 3​ Represents the HBr salt complex.
Molecular Weight 180.05 g/mol (Salt) 99.13 g/mol (Free Base)Low MW fragment, ideal for fragment-based drug discovery (FBDD).
pKa (Conjugate Acid) ~ 13.0 – 13.5 (Predicted)Indicates permanent protonation at pH 7.4. Dictates binding electrostatics.
logP (Free Base) < 0 (Highly Polar)Suggests poor passive membrane permeability without active transport.
logD (pH 7.4) Highly NegativeConfirms the molecule exists almost exclusively in the aqueous phase in vivo.
Aqueous Solubility > 50 mg/mLHigh solubility driven by the bromide counter-ion and cationic core.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating reliable physicochemical data requires protocols that inherently prove their own accuracy. The following methodologies are designed as self-validating systems to characterize 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Protocol A: Potentiometric pKa Determination

Causality & Rationale: Why choose potentiometry over high-throughput UV-metric methods? The 2-aminoimidazoline core lacks a strong conjugated chromophore that undergoes a distinct spectral shift upon protonation in the near-UV range. Potentiometry measures hydrogen ion activity directly, making it the gold standard for aliphatic and non-conjugated cyclic guanidines .

Step-by-Step Workflow:

  • System Calibration (The Validation Step): Prior to analyzing the unknown, calibrate the glass electrode using a Gran plot to determine the exact standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ). Titrate a reference standard, such as Clonidine (a known 2-aminoimidazoline with pKa 8.05). Validation Gate: The system is only cleared for use if the experimental pKa of Clonidine falls within ±0.05 units of the literature value.

  • Sample Preparation: Dissolve 2 mM of the HBr salt in 0.15 M KCl. Causality: The 0.15 M KCl background mimics physiological osmolality and ensures that activity coefficients remain constant throughout the titration, preventing Debye-Hückel deviations.

  • Inert Atmosphere: Purge the titration vessel with Argon gas for 10 minutes prior to and during the experiment. Causality: Highly basic solutions rapidly absorb atmospheric CO 2​ to form carbonic acid, which artificially lowers the pH and skews the pKa calculation. Argon displacement prevents this artifact.

  • Titration: Titrate with standardized 0.5 M KOH from pH 2.0 up to pH 12.5, recording the volume-pH curve.

  • Data Fitting: Utilize Bjerrum plot analysis to extract the exact pKa from the inflection point of the titration curve.

Protocol B: Shake-Flask Method for Lipophilicity (logP/logD)

Causality & Rationale: Why use the manual shake-flask method instead of RP-HPLC? Because 2-aminoimidazolines are strong bases, they remain positively charged at standard HPLC pH ranges (pH 2–8). This permanent cation causes secondary electrostatic interactions with residual silanols on silica-based C18 columns, artificially inflating retention times and invalidating logP correlations. The shake-flask method bypasses stationary phase artifacts entirely.

Step-by-Step Workflow:

  • Phase Saturation: Vigorously stir 1-octanol and 0.15 M phosphate buffer (pH 7.4) together for 24 hours, then separate. Causality: Using mutually pre-saturated phases prevents volume shifts during the actual partitioning step, which would otherwise introduce volumetric errors into the final concentration calculations.

  • Sample Partitioning: Dissolve the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated 1-octanol.

  • Equilibration: Shake at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (The Validation Step): Quantify the concentration in both phases using LC-MS/MS. Validation Gate: Calculate the mass balance. The initial aqueous concentration ( Cinitial​ ) must equal the sum of the concentrations in the aqueous and octanol phases post-partitioning. A recovery of <95% invalidates the run, indicating potential precipitation or glass adsorption.

Workflow Start 5-methyl-4,5-dihydro-1H- imidazol-2-amine HBr (CAS: 1443981-47-2) Val System Validation (Clonidine Reference) Start->Val Calibrate pKa pKa Determination (Potentiometric Titration) Data Comprehensive Physicochemical Profile pKa->Data logP Lipophilicity (logP/logD) (Shake-Flask Method) logP->Data Sol Aqueous Solubility (Thermodynamic) Sol->Data Val->pKa Val->logP Val->Sol

Figure 1: Self-validating workflow for the physicochemical characterization of 2-aminoimidazolines.

Mechanistic Applications in Drug Design

The physicochemical properties of 5-methyl-4,5-dihydro-1H-imidazol-2-amine—specifically its high pKa and rigid, planar geometry—make it an exceptional pharmacophore for targeting the DNA minor groove of kinetoplastid parasites (e.g., Trypanosoma brucei).

As demonstrated by Rodríguez et al., bis(2-aminoimidazoline) derivatives exhibit potent antitrypanosomal activity . The mechanism is entirely dependent on the physicochemical state of the imidazoline core:

  • Electrostatic Steering: The permanent positive charge of the protonated 2-aminoimidazoline drives the molecule into the negatively charged electrostatic potential well of the DNA phosphate backbone.

  • Hydrogen Bonding: The N-H protons of the imidazoline ring act as strong hydrogen bond donors to the N3 of adenine and O2 of thymine in AT-rich regions of the kinetoplast DNA.

  • Shape Complementarity: The rigid, planar nature of the 4,5-dihydro-1H-imidazol-2-amine system allows it to perfectly match the curvature of the minor groove, displacing ordered water molecules and driving the binding thermodynamically.

MOA Drug Protonated 2-Aminoimidazoline Hbond Hydrogen Bonding (N-H donor to O/N acceptor) Drug->Hbond Elec Electrostatic Attraction (Cation to PO4- backbone) Drug->Elec Target AT-Rich DNA Minor Groove Target->Hbond Target->Elec Complex Stable Drug-DNA Complex (Kinetoplast Inhibition) Hbond->Complex Elec->Complex

Figure 2: Mechanistic pathway of 2-aminoimidazoline binding to AT-rich DNA minor grooves.

By rigorously profiling the pKa and lipophilicity of fragments like 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, medicinal chemists can precisely tune the electronic properties of larger drug molecules, optimizing both their target affinity and their pharmacokinetic distribution .

References
  • Title: New Bis(2-aminoimidazoline) and Bisguanidine DNA Minor Groove Binders with Potent in Vivo Antitrypanosomal and Antiplasmodial Activity Source: Journal of Medicinal Chemistry (2008) URL: [Link][1]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition) Source: John Wiley & Sons (2012) URL: [Link][2]

  • Title: Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines Source: New Journal of Chemistry / ResearchGate (2017) URL: [Link][3]

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Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper Executive Summary As a Senior Application Scientist, I approach the pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of novel pharmacophores as a holistic system of target validation rather than a simple checklist of assays. The compound 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 1443981-47-2)[1] represents a prototypical 2-aminoimidazoline building block. Compounds containing the 2-aminoimidazoline moiety are classically recognized as potent ligands for both α2​ -adrenergic receptors ( α2​ -AR) and Imidazoline receptors (I1/I2) [2].

This technical guide delineates the in vitro mechanism of action for this class of compounds, detailing the causal relationships between receptor binding, secondary messenger cascades, and the self-validating experimental protocols required to quantify these interactions.

Pharmacological Context & Target Engagement

The structural hallmark of 5-methyl-4,5-dihydro-1H-imidazol-2-amine is its partially saturated imidazoline ring coupled with an exocyclic amine. This structure acts as a bioisostere for endogenous ligands like agmatine and catecholamines, allowing it to dock efficiently into the orthosteric binding pockets of two distinct receptor families[3]:

  • α2​ -Adrenergic Receptors ( α2​ -AR): These are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein ( Gi/o​ ). Agonist binding stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi​ subunit[4].

  • Imidazoline-1 Receptors (I1R): Distinct from classical GPCRs, I1 receptors are non-adrenergic sites that selectively bind imidazoline compounds. Activation of I1R does not directly modulate adenylate cyclase but instead triggers phosphatidylcholine-selective phospholipase C (PC-PLC)[5].

Downstream Signaling Cascades

Understanding the divergent signaling pathways is critical for selecting the correct in vitro functional assays.

  • The α2​ -AR Pathway: The liberated Gαi​ subunit directly binds to and inhibits Adenylate Cyclase (AC). This halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid drop in intracellular cAMP levels[4].

  • The I1R Pathway: PC-PLC activation leads to the generation of diacylglycerol (DAG) and subsequent activation of the ERK1/2 (MAPK) signaling cascade, independent of calcium mobilization[5].

SignalingPathway Ligand 5-methyl-4,5-dihydro- 1H-imidazol-2-amine a2AR Alpha-2 Adrenergic Receptor Ligand->a2AR Agonism I1R Imidazoline I1 Receptor Ligand->I1R Agonism Gi Gi/o Protein a2AR->Gi PCPLC PC-PLC I1R->PCPLC AC Adenylate Cyclase Gi->AC Inhibition DAG Diacylglycerol (DAG) PCPLC->DAG cAMP Decreased cAMP AC->cAMP ERK ERK / MAPK Pathway DAG->ERK Activation

Fig 1: Dual receptor activation and divergent downstream signaling cascades of the 2-aminoimidazoline pharmacophore.

In Vitro Experimental Methodologies

To rigorously characterize 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, the experimental workflow must isolate binding affinity from functional efficacy.

Workflow Prep Compound Preparation Bind Radioligand Binding Prep->Bind FRET TR-FRET cAMP Assay Prep->FRET Wb Western Blot (p-ERK) Prep->Wb Data Data Analysis (EC50 / Ki) Bind->Data FRET->Data Wb->Data

Fig 2: In vitro pharmacological profiling workflow for 2-aminoimidazoline derivatives.

Radioligand Binding Assay (Target Engagement)

Causality Check: We utilize [3H] -RX821002 (a selective α2​ antagonist) to label the receptors. By measuring the displacement of this radioligand, we determine the exact binding affinity ( Ki​ ) of our compound without the confounding variables of signal amplification[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A​ -AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -RX821002, and serial dilutions of 5-methyl-4,5-dihydro-1H-imidazol-2-amine (from 10−11 to 10−4 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Phentolamine to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the membrane wash steps must be optimized.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality Check: Because α2​ -AR is Gi​ -coupled, it decreases cAMP. To measure a decrease, we must first artificially elevate baseline cAMP. We use Forskolin (a direct Adenylate Cyclase activator) to create a measurable "cAMP window." We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric emission eliminates false positives caused by compound auto-fluorescence[3].

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 α2A​ -AR cells at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Add 5-methyl-4,5-dihydro-1H-imidazol-2-amine at varying concentrations concurrently with 1 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis/detection buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer.

  • Self-Validation: The assay relies on competitive binding. High intracellular cAMP displaces the d2-tracer from the Eu-antibody, decreasing the FRET signal. A successful Gi​ agonist will reverse the Forskolin effect, resulting in a recovery of the FRET signal.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the EC50​ .

Quantitative Data Interpretation

To benchmark 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide against known standards, compare the derived metrics against historical data for 2-aminoimidazoline derivatives[2],[3].

Compound Class / ReferenceTarget ReceptorAssay TypeExpected MetricRepresentative Value Range
Endogenous Agonist (Norepinephrine) α2​ -ARRadioligand Binding Ki​ 100 - 300 nM
Prototypical Imidazoline (Clonidine) α2​ -ARRadioligand Binding Ki​ 10 - 50 nM
Prototypical Imidazoline (Clonidine)I1 ReceptorRadioligand Binding Ki​ 5 - 20 nM
5-Methyl-2-aminoimidazoline (Test Cmpd) α2​ -ARTR-FRET (cAMP) EC50​ Assay Dependent (Typically 0.1 - 5 µM)
5-Methyl-2-aminoimidazoline (Test Cmpd)I1 ReceptorWestern Blot (p-ERK) EC50​ Assay Dependent (Typically 1 - 10 µM)

Table 1: Expected pharmacological parameters for 2-aminoimidazoline derivatives in standard in vitro assays.

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Foundational

crystal structure analysis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, field-proven methodology for the complete . While a published structure for this specific compound is not available, this document serves as an in-depth technical walkthrough of the entire workflow, from chemical synthesis to final structural elucidation and data presentation. It is designed to equip researchers with the necessary expertise and causal understanding behind critical experimental choices. The protocols described herein are self-validating, grounded in authoritative crystallographic standards, and represent a robust pathway for the structural characterization of novel small organic molecules.

Introduction: The Rationale for Structural Analysis

5-methyl-4,5-dihydro-1H-imidazol-2-amine, a derivative of the 2-aminoimidazoline scaffold, belongs to a class of compounds with significant interest in medicinal chemistry. The parent 4,5-dihydro-1H-imidazol-2-amine structure is a known component in molecules exhibiting a range of biological activities.[1][2] Determining the precise three-dimensional atomic arrangement of this hydrobromide salt is a critical step in drug development.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the atomic structure of crystalline materials.[3] An unambiguous crystal structure provides invaluable information, including:

  • Molecular Conformation: The exact spatial arrangement of the atoms and the puckering of the dihydroimidazole ring.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, ionic interactions, and other non-covalent forces that dictate the crystal packing.

  • Stereochemistry: Unambiguous assignment of stereocenters, if present.

  • Solid-State Properties: Insights into physical properties such as solubility, stability, and polymorphism, which are critical for pharmaceutical formulation.

This guide details the complete process, offering a rigorous blueprint for obtaining and interpreting the crystal structure of the title compound.

Part I: Synthesis and Single Crystal Growth

The first and often most challenging step in any crystallographic analysis is the production of high-quality, single crystals of suitable size.[3]

Proposed Synthesis

A plausible and efficient route to synthesize the target compound is through the cyclization of 1,2-diaminopropane with cyanogen bromide. This established method for creating 2-amino-4,5-dihydroimidazoles is both direct and high-yielding.

Protocol 2.1: Synthesis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1,2-diaminopropane (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Dissolve cyanogen bromide (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product, 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry in vacuo. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Crystallization Strategy

Growing diffraction-quality crystals is a process of controlled precipitation from a supersaturated solution.[4] For organic salts like the title compound, several methods are effective. The choice of solvent is paramount, as it influences crystal growth mechanisms and can even be incorporated into the crystal lattice.[5]

Protocol 2.2: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[6] A solvent pair, such as ethanol-ethyl acetate, may also be effective.[6]

  • Method 1: Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol) in a clean vial.

    • Cover the vial with a cap containing a few small pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks. Crystal growth occurs as the solvent slowly evaporates, increasing the concentration to the point of supersaturation.[5]

  • Method 2: Vapor Diffusion:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (the precipitant, e.g., diethyl ether), in which the compound is insoluble. The two solvents must be miscible.

    • Over time, the vapor of the more volatile poor solvent will diffuse into the solution of the good solvent, gradually reducing the compound's solubility and inducing crystallization. This method is excellent for milligram quantities.[5]

  • Method 3: Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any particulate impurities.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal formation.[7]

The diagram below illustrates the general workflow from synthesis to obtaining single crystals ready for diffraction analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization reactants 1,2-Diaminopropane + Cyanogen Bromide reaction Cyclization in Methanol reactants->reaction crude_product Crude Hydrobromide Salt reaction->crude_product purification Recrystallization crude_product->purification pure_product Purified Product purification->pure_product dissolution Dissolve in Hot Solvent pure_product->dissolution Transfer to Crystallization filtration Hot Filtration dissolution->filtration cooling Slow Cooling / Evaporation filtration->cooling crystals Single Crystals Form cooling->crystals

Caption: Workflow from synthesis to crystallization.

Part II: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to measure the diffraction pattern generated when the crystal is exposed to an intense beam of X-rays.

Crystal Mounting and Screening

A single crystal, typically 0.1-0.4 mm in dimension, is carefully selected and mounted on a goniometer head.[8] The crystal is flash-cooled to a low temperature (commonly 100 K or 173 K) in a stream of cold nitrogen gas.[8] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

Initial diffraction images are collected to screen the crystal's quality. This screening assesses the degree of crystallinity and the diffraction resolution limit. A good crystal will produce sharp, well-defined diffraction spots that extend to a high resolution (ideally better than 0.84 Å).[9]

Data Collection Strategy

Data is collected on a modern single-crystal X-ray diffractometer, typically equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CCD or CMOS).[3]

Protocol 3.1: Data Collection

  • Unit Cell Determination: A preliminary set of diffraction frames is collected. The positions of the reflections are used by the instrument's software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice through an auto-indexing routine.[3]

  • Strategy Calculation: Based on the determined crystal symmetry (Laue group), the software calculates an optimal data collection strategy. This strategy ensures that a complete and redundant set of unique reflections is measured by rotating the crystal through a series of omega (ω) and sometimes phi (φ) scans.[10]

  • Data Acquisition: The full data set is collected according to the calculated strategy. This involves rotating the crystal in small increments (e.g., 0.5° per frame) and exposing it to the X-ray beam for a set time (e.g., 10-30 seconds per frame).[3] A full data collection can take several hours.

  • Data Integration and Scaling: After collection, the raw image files are processed. This involves:

    • Integration: Calculating the intensity of each diffraction spot.

    • Scaling: Applying corrections for experimental factors like variations in beam intensity and detector response, and merging redundant measurements to produce a final file of unique reflections with their intensities and standard uncertainties.[3]

Part III: Structure Solution and Refinement

The processed diffraction data contains the intensities of the reflections, but not their phase information—this is the well-known "phase problem" in crystallography. Solving the structure involves determining these phases to calculate an electron density map, and then refining a model of the atomic positions to best fit this map. For small molecules like the one in this guide, this process is often highly automated using powerful software suites.[11]

Protocol 4.1: Structure Solution and Refinement

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group. This defines the symmetry operations within the unit cell.

  • Structure Solution (Direct Methods): For small molecules with data extending to atomic resolution (~1.2 Å or better), direct methods are typically used to solve the phase problem.[10][12] This statistical approach finds phase relationships directly from the reflection intensities, allowing for the calculation of an initial electron density map.

  • Model Building: The initial electron density map is inspected for recognizable atomic positions (peaks of high density). An initial model of the molecule is built by assigning atoms to these peaks.

  • Structure Refinement (Least-Squares): The atomic model is refined against the experimental diffraction data using a full-matrix least-squares algorithm.[13] This iterative process optimizes the atomic parameters (coordinates, atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map reveals regions where the model is incorrect. Positive peaks indicate missing atoms (like hydrogen atoms), while negative peaks suggest atoms that are misplaced or incorrectly assigned. Hydrogen atoms are typically located in the difference map and then refined with appropriate geometric restraints.

  • Convergence: Refinement continues until the model converges, meaning that further cycles cause no significant changes in the parameters or the R-factor. The final model should be chemically sensible and provide the best possible fit to the data.[12]

The overall process from data collection to a final, refined crystal structure is visualized below.

G cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement data_coll Diffraction Data Collection (SC-XRD) integration Integration & Scaling data_coll->integration hkl_file Reflection File (hkl) integration->hkl_file solve Structure Solution (Direct Methods) hkl_file->solve Input Data build Initial Model Building solve->build refine Least-Squares Refinement build->refine refine->build Iterate with Difference Maps validate Validation & Final Model refine->validate

Caption: Workflow for structure solution and refinement.

Part IV: Hypothetical Crystal Structure Analysis

The following tables and discussion present a hypothetical but chemically plausible set of results for the .

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement Summary

ParameterValue
Crystal Data
Chemical formulaC₄H₁₀BrN₃
Formula weight ( g/mol )180.05
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)9.145(3)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)766.5(5)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.560
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections collected7850
Independent reflections1750 [R(int) = 0.035]
Refinement
R1 [I > 2σ(I)]0.0385
wR2 (all data)0.0976
Goodness-of-fit (S)1.05
Final diff. peak/hole (e/ų)0.35 / -0.41

This data is hypothetical and for illustrative purposes only.

Molecular Structure and Conformation

The asymmetric unit would consist of one 5-methyl-4,5-dihydro-1H-imidazol-2-aminium cation and one bromide anion. The positive charge on the cation is delocalized across the N-C-N guanidinium fragment of the ring.

Caption: Atom numbering scheme for the cation.

The dihydroimidazole ring is not planar. It would likely adopt an envelope or twisted conformation to accommodate the sp³-hybridized C4 and C5 atoms. The methyl group at the C5 position would occupy either a pseudo-axial or pseudo-equatorial position.

**Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegrees (°)
C2-N11.335(3)N1-C2-N3110.5(2)
C2-N31.332(3)C2-N1-C5109.8(2)
C2-N(amino)1.341(3)C2-N3-C4110.1(2)
C4-C51.531(4)N3-C4-C5102.5(2)
N1-C51.482(3)N1-C5-C4103.1(2)
N3-C41.485(3)N1-C5-C(methyl)112.4(3)

This data is hypothetical and for illustrative purposes only.

The C2-N1 and C2-N3 bond lengths are expected to be intermediate between typical C-N single (1.47 Å) and C=N double (1.28 Å) bonds, consistent with the delocalization of the positive charge within the guanidinium group.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by strong hydrogen bonds involving the amine and imine protons of the cation and the bromide anion, which acts as a hydrogen bond acceptor. These interactions link the ions into a three-dimensional network.

Table 3: Hypothetical Hydrogen Bond Geometry (Å, °)

D–H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(amino)-H···Br0.882.453.285(2)160
N1-H···Br0.892.513.354(2)158
N3-H···Br0.892.483.311(2)155

This data is hypothetical and for illustrative purposes only. D=donor, A=acceptor.

H_Bonding cluster_cation Cation N_amino N-H (amino) Br Br- Anion N_amino->Br 3.285 Å N1 N1-H N1->Br 3.354 Å N3 N3-H N3->Br 3.311 Å

Caption: Key hydrogen bonds to the bromide anion.

These N-H···Br interactions are the primary forces governing the crystal packing, leading to the formation of a stable, three-dimensional lattice.

Conclusion

This technical guide has outlined a complete and robust methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. By following these field-proven protocols, researchers can obtain a high-resolution crystal structure, providing definitive insights into its molecular conformation and supramolecular architecture. The resulting structural data is fundamental for understanding the compound's physicochemical properties and for guiding future efforts in rational drug design and development.

References

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 879–892. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 26, 2026, from [Link]

  • Hughes, C. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2131-2155. [Link]

  • International Union of Crystallography. (n.d.). CIF (Crystallographic Information Framework). Retrieved March 26, 2026, from [Link]

  • Pike, S. J., et al. (2018). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemistry, 6, 534. [Link]

  • CCDC. (n.d.). A Short Guide to CIFs. Retrieved March 26, 2026, from [Link]

  • Hussey, A. S., & Wilk, I. J. (1950). A Synthesis of 2-Alkylamino-4,5-dihydroimidazoles. Journal of the American Chemical Society, 72(2), 830-831.
  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved March 26, 2026, from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved March 26, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 26, 2026, from [Link]

  • Sci-Meet. (2022, June 12). Structure solution & refinement (Small Molecules). Retrieved March 26, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Recent advances in small molecule refinement. Retrieved March 26, 2026, from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved March 26, 2026, from [Link]

  • Watkin, D. J. (2006). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 1), 1-10.
  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved March 26, 2026, from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved March 26, 2026, from [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved March 26, 2026, from [Link]

  • Woutersen, S., et al. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3165-3168.
  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Enzymology, 417, 177-203.
  • Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Scott, M. K., et al. (1993). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 36(14), 1947-1955. [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as a Chemical Intermediate

Introduction: A Versatile Building Block in Medicinal Chemistry 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a cyclic guanidine derivative that serves as a valuable chemical intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a cyclic guanidine derivative that serves as a valuable chemical intermediate in the synthesis of a wide array of biologically active molecules.[1][2] The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various receptors and enzymes.[3] This guide provides detailed application notes and protocols for the synthesis, handling, and derivatization of this versatile building block, aimed at researchers, scientists, and drug development professionals. The inherent reactivity of the guanidinyl group, coupled with the stereocenter at the 5-position, makes this intermediate particularly attractive for the generation of diverse and complex molecular architectures.

The 2-aminoimidazoline moiety is often employed as a bioisostere for guanidine, offering similar hydrogen bonding capabilities but with altered basicity and lipophilicity, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties.[3] Derivatives of 2-aminoimidazoline have shown a broad spectrum of pharmacological activities, including acting as α2-adrenoceptor antagonists, which has implications for the development of antidepressants.[4][5]

This document provides a comprehensive overview of the synthesis of the title compound, followed by detailed protocols for its subsequent functionalization through N-acylation and N-alkylation, key reactions for elaborating the core structure into novel drug candidates.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and safety considerations is paramount before commencing any experimental work.

PropertyValueSource
CAS Number 1443981-47-2[6][7]
Molecular Formula C4H10BrN3[7]
Molecular Weight 180.05 g/mol [7]
Appearance White to off-white solid[8]
Melting Point Not explicitly available for the hydrobromide salt. The free base of a related compound, imidazole, has a melting point of 86-90°C.[8]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.

Hazard Identification and Safety Precautions: [6]

5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Avoid inhalation of dust. If dust is generated, use a respirator.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9]

  • For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

The synthesis of 2-aminoimidazolines can be achieved through several routes, with a common and straightforward method being the cyclization of a 1,2-diamine with a cyanogen source, such as cyanogen bromide.[10]

Reaction Principle: The synthesis involves the nucleophilic attack of the amino groups of 1,2-diaminopropane on cyanogen bromide, followed by an intramolecular cyclization to form the 2-aminoimidazoline ring. The reaction is typically carried out in a polar solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 1,2-Diaminopropane 1,2-Diaminopropane Solvent_Addition Add to Polar Solvent (e.g., Methanol) 1,2-Diaminopropane->Solvent_Addition Cyanogen_Bromide Cyanogen_Bromide Cyanogen_Bromide->Solvent_Addition Reaction_Conditions Stir at Room Temperature Solvent_Addition->Reaction_Conditions Precipitation Precipitation of Product Reaction_Conditions->Precipitation Filtration Filter Solid Precipitation->Filtration Washing Wash with Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product 5-methyl-4,5-dihydro-1H- imidazol-2-amine hydrobromide Drying->Final_Product

Caption: Synthetic workflow for 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Detailed Protocol:

Materials:

  • 1,2-Diaminopropane (1.0 eq)

  • Cyanogen bromide (1.1 eq)[4]

  • Anhydrous Methanol

  • Diethyl ether

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum oven or desiccator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diaminopropane (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in anhydrous methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Slowly add the cyanogen bromide solution to the stirred solution of 1,2-diaminopropane via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate may form. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as a white to off-white solid.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, and its purity assessed by elemental analysis or high-resolution mass spectrometry.

Application in N-Acylation Reactions

N-acylation of the 2-amino group is a common strategy to introduce diverse functionalities and modulate the biological activity of the parent molecule. The reaction typically involves an acylating agent such as an acyl chloride or anhydride. Since the starting material is a hydrobromide salt, a base is required to neutralize the salt and liberate the free amine for reaction.

Reaction Principle: The free 2-amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic base is used to scavenge the HBr and any acid generated during the reaction.

NAcylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Intermediate 5-methyl-4,5-dihydro-1H- imidazol-2-amine hydrobromide Solvent_Addition Suspend in Aprotic Solvent (e.g., DCM, THF) Intermediate->Solvent_Addition Acylating_Agent Acyl Chloride or Anhydride Acylating_Agent_Addition Add Acylating Agent at 0 °C Acylating_Agent->Acylating_Agent_Addition Base Non-nucleophilic Base (e.g., Triethylamine) Base_Addition Add Base and Stir Base->Base_Addition Solvent_Addition->Base_Addition Base_Addition->Acylating_Agent_Addition Reaction_Conditions Warm to RT and Stir Acylating_Agent_Addition->Reaction_Conditions Quenching Quench with Water or Saturated NaHCO3 Reaction_Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product N-Acylated Product Purification->Final_Product

Caption: General workflow for the N-acylation of 5-methyl-4,5-dihydro-1H-imidazol-2-amine.

Detailed Protocol:

Materials:

  • 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes at 0 °C to generate the free amine in situ.

  • In a dropping funnel, dissolve the acyl chloride or anhydride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acylating agent solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Application in N-Alkylation Reactions

N-alkylation introduces alkyl or arylalkyl groups, which can significantly impact the lipophilicity, steric profile, and receptor interactions of the final compound. Similar to N-acylation, the reaction requires the free amine, which is generated in situ from the hydrobromide salt using a base.

Reaction Principle: The free 2-amino group undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

NAlkylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Intermediate 5-methyl-4,5-dihydro-1H- imidazol-2-amine hydrobromide Solvent_Addition Combine Reactants in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Intermediate->Solvent_Addition Alkylating_Agent Alkyl Halide Alkylating_Agent->Solvent_Addition Base Base (e.g., K2CO3, Cs2CO3) Base->Solvent_Addition Reaction_Conditions Heat Reaction Mixture Solvent_Addition->Reaction_Conditions Cooling Cool to Room Temperature Reaction_Conditions->Cooling Filtration Filter off Salts Cooling->Filtration Solvent_Removal Remove Solvent in vacuo Filtration->Solvent_Removal Extraction Aqueous Work-up and Extraction Solvent_Removal->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: General workflow for the N-alkylation of 5-methyl-4,5-dihydro-1H-imidazol-2-amine.

Detailed Protocol:

Materials:

  • 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF or acetonitrile as the solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Conclusion

5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a readily accessible and highly versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for its synthesis and subsequent derivatization through N-acylation and N-alkylation. By leveraging the reactivity of the 2-aminoimidazoline core, researchers can efficiently generate libraries of diverse molecules for screening in drug discovery programs. As with all chemical syntheses, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - NextSDS. (URL: [Link])

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry. (URL: Not Available)
  • Ti-amide Catalyzed Synthesis of Cyclic Guanidines from Di-/Triamines and Carbodiimides. Organic Letters. (URL: [Link])

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. Organic Letters. (URL: [Link])

  • (PDF) 2-Aminoimidazoles. ResearchGate. (URL: [Link])

  • Pd-Catalyzed Alkene Diamination Reactions of Nitrogen Electrophiles. Synthesis of Cyclic Guanidines and Ureas Bearing Dialkylaminomethyl Groups. PMC. (URL: [Link])

  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PMC. (URL: [Link])

  • Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine1. PMC. (URL: [Link])

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. (URL: [Link])

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. (URL: [Link])

  • Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues.
  • Freebase (chemistry) - wikidoc. (URL: [Link])

  • Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways†. ResearchGate. (URL: [Link])

  • 1H and 13C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. MDPI. (URL: [Link])

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0197304) - NP-MRD. (URL: [Link])

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PMC. (URL: [Link])

  • Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Molbase. (URL: [Link])

  • (A) Post‐functionalizations of acyl‐imidazole derivatives. (B)... - ResearchGate. (URL: [Link])

  • Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (URL: [Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. (URL: [Link])

  • Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. UdeA. (URL: [Link])

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. (URL: [Link])

  • 6 Synthesis of N-Alkyl Amino Acids. (URL: Not Available)
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. (URL: [Link])

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate. (URL: [Link])

  • (PDF) H and C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. ResearchGate. (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. (URL: [Link])

Sources

Application

Preparation and Application of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide in Cell-Based Pharmacological Assays

Introduction & Pharmacological Relevance 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 1443981-47-2) is a highly soluble cyclic guanidine derivative utilized in advanced in vitro pharmacological screening[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 1443981-47-2) is a highly soluble cyclic guanidine derivative utilized in advanced in vitro pharmacological screening[1][2]. Compounds containing the 2-aminoimidazoline scaffold are widely recognized in drug development for their versatile bioactivity. They function as potent minor groove binders in kinetoplastid DNA[3] and act as selective modulators of critical enzymatic pathways, most notably as competitive inhibitors of inducible Nitric Oxide Synthase (iNOS)[4][5].

In macrophage and neuroinflammation models, iNOS is massively upregulated in response to endotoxins (e.g., LPS) and cytokines (e.g., IFN-γ). By utilizing 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, researchers can selectively probe iNOS-dependent signaling cascades. This application note provides a comprehensive, self-validating methodology for the preparation and deployment of this compound in cell culture assays.

Physicochemical Properties

Understanding the physicochemical parameters of the compound is critical for determining the correct solvent system and predicting its behavior in physiological buffers.

PropertyValueClinical / Experimental Significance
Chemical Name 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromideStandardized IUPAC nomenclature.
CAS Number 1443981-47-2Primary identifier for reagent sourcing[1].
Molecular Formula C4H10BrN3Indicates the presence of the hydrobromide salt[2].
Molecular Weight 180.05 g/mol Low molecular weight ensures rapid cellular permeability[2].
Primary Target iNOS / AT-rich DNACompetitive inhibition at the enzyme active site / Minor groove binding[3][5].

Reconstitution and Storage Protocol

Expertise & Causality in Experimental Choices: While many small molecules require Dimethyl Sulfoxide (DMSO) for reconstitution, the hydrobromide salt of this 2-aminoimidazoline derivative confers excellent aqueous solubility. We strongly recommend using sterile, cell-culture grade water instead of DMSO. Bypassing DMSO is highly advantageous in sensitive macrophage polarization assays, as DMSO concentrations above 0.1% (v/v) can artificially suppress NF-κB activation, thereby confounding your iNOS induction baseline.

Step-by-Step Reconstitution
  • Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes before opening to prevent condensation, which can rapidly degrade the hydrobromide salt.

  • Solubilization: Add sterile, endotoxin-free cell culture water to create a 10 mM stock solution (e.g., dissolve 1.80 mg in 1.0 mL of water). Vortex gently for 30 seconds.

  • Sterile Filtration (Critical Causality): Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use Nylon or PVDF filters. PES exhibits the lowest non-specific binding for small, positively charged cyclic guanidines, ensuring the final molarity of your stock exactly matches your calculations.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 µL aliquots in light-protected, low-bind microcentrifuge tubes. Store at -80°C. Causality: Repeated freeze-thaw cycles lead to hydrolysis of the imidazoline ring; single-use aliquots preserve structural integrity for up to 6 months.

Mechanism of Action

Pathway LPS LPS / IFN-γ (Stimulus) Receptor TLR4 / IFNGR (Receptors) LPS->Receptor Signaling NF-κB / STAT1 (Signaling) Receptor->Signaling Gene iNOS Gene Transcription Signaling->Gene Enzyme iNOS Enzyme (Active) Gene->Enzyme NO Nitric Oxide (NO) Production Enzyme->NO Compound 5-methyl-4,5-dihydro- 1H-imidazol-2-amine (Inhibitor) Compound->Enzyme Competitive Inhibition

Mechanism of Action: Inhibition of iNOS-mediated Nitric Oxide production by 2-aminoimidazoline.

Experimental Protocol: Macrophage iNOS Inhibition Assay

Self-Validating Assay Architecture

To guarantee trustworthiness and isolate the specific pharmacological effect of the compound, this protocol is designed as a self-validating system. It mandates four parallel conditions:

  • Negative Control (Vehicle Only): Establishes baseline NO production and confirms the water vehicle does not induce cellular stress.

  • Positive Control (LPS + IFN-γ + Vehicle): Defines the maximum dynamic range of the assay, confirming the macrophages are fully responsive.

  • Reference Standard (e.g., 1400W or L-NMMA): A well-characterized iNOS inhibitor must be run alongside the test compound to validate the sensitivity of the Griess reagent and rule out assay drift.

  • Viability Counter-Screen (MTT or CellTiter-Glo): NO reduction can be an artifact of cell death. Running a parallel viability assay ensures that the observed IC50 is due to true enzymatic inhibition, not cytotoxicity.

Step-by-Step Methodology

Workflow Step1 Day 1: Seed Cells (RAW 264.7) Step2 Day 2 (0h): Pre-treat with Compound Step1->Step2 Step3 Day 2 (1h): Stimulate (LPS + IFN-γ) Step2->Step3 Step4 Day 3 (24h): Griess Assay Readout Step3->Step4

Experimental Workflow: 24-hour cell culture assay for NO quantification.

  • Cell Seeding (Day 1): Seed RAW 264.7 murine macrophages at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-Treatment (Day 2 - 0h): Dilute the 10 mM stock of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide in pre-warmed culture media to achieve desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Replace the media in the wells with the inhibitor-containing media.

    • Causality: The 1-hour pre-incubation is critical. iNOS is not constitutively expressed; it requires transcriptional activation. Pre-incubating allows the inhibitor to equilibrate intracellularly, ensuring it is present at the active site the moment nascent iNOS enzymes are translated and folded, preventing an initial burst of uninhibited NO production.

  • Stimulation (Day 2 - 1h): Add LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 10 ng/mL) directly to the wells. Incubate for 24 hours.

  • Supernatant Harvest & Griess Assay (Day 3 - 24h): Transfer 50 µL of the cell culture supernatant to a fresh 96-well assay plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes at room temperature.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated with sodium nitrite ( NaNO2​ ).

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of the self-validating assay, demonstrating dose-dependent iNOS inhibition without compromising cell viability.

Treatment GroupCompound Concentration (µM)Expected Nitrite (NO) Production (µM)% iNOS InhibitionCell Viability (%)
Negative Control (Untreated) 0< 1.0N/A> 99%
Positive Control (LPS + IFN-γ) 025.0 ± 2.50%> 95%
LPS + IFN-γ + Test Compound 1.022.5 ± 2.0~10%> 95%
LPS + IFN-γ + Test Compound 10.012.5 ± 1.5~50%> 95%
LPS + IFN-γ + Test Compound 50.03.0 ± 0.5~88%> 90%
Reference Standard (1400W) 10.02.5 ± 0.5~90%> 95%

Note: A sharp drop in NO production coupled with a drop in cell viability (<80%) indicates compound toxicity rather than true enzymatic inhibition. Always cross-reference NO levels with the viability counter-screen.

References[1] Title: 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - Chemical Substance Information

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Welcome to the Technical Support Center for the synthesis of cyclic guanidine derivatives. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the yield, purity, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cyclic guanidine derivatives. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the yield, purity, and scalability of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (also known as 2-amino-4-methyl-2-imidazoline hydrobromide).

Below, you will find targeted troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols designed to resolve common bottlenecks in the cyanogen bromide (BrCN) cyclization pathway.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my synthesis yield consistently below 50% when reacting 1,2-diaminopropane with cyanogen bromide? A1: Low yields in the cyclization of vicinal diamines with BrCN are typically caused by competing intermolecular side reactions. The reaction is highly exothermic. If localized temperature spikes occur, the transient N-cyanamide intermediate preferentially reacts with another diamine molecule rather than undergoing the desired intramolecular cyclization, leading to the formation of linear guanidine oligomers[1]. Causality & Solution: To force the intramolecular pathway, you must maximize the dilution of the reactants and strictly control the temperature (0–5 °C) during the addition phase. Transitioning from batch to continuous flow reactors has also been shown to more than triple yields by ensuring uniform mixing, rapid heat dissipation, and safe pressurization[2].

Q2: I am observing a mixture of isomers in my NMR spectra. How can I selectively isolate the 5-methyl vs. 4-methyl isomer? A2: 1,2-diaminopropane contains two primary amines that are sterically distinct: one on a primary carbon (C1) and one on a secondary carbon (C2). The less sterically hindered C1 amine preferentially attacks the electrophilic carbon of BrCN to form the initial N-cyanamide intermediate[3]. Subsequent intramolecular attack by the C2 amine closes the ring. However, once the 2-aminoimidazoline ring is formed, the proton rapidly exchanges between the two ring nitrogens. Therefore, the 4-methyl and 5-methyl derivatives are annular tautomers that exist in rapid equilibrium in solution. Causality & Solution: You cannot prevent this tautomerization during the reaction. To isolate a specific form, you must rely on differential lattice energies during crystallization. Recrystallizing the crude product from a mixture of absolute ethanol and diethyl ether at -20 °C selectively precipitates the thermodynamically stable hydrobromide salt lattice.

Q3: Handling cyanogen bromide is hazardous and prone to degradation. Are there safer, high-yielding alternatives for this cyclization? A3: Yes. Direct handling of highly toxic and volatile BrCN can be avoided by generating it in situ, or by utilizing alternative guanylating agents. Causality & Solution: You can generate BrCN directly in the reaction vessel by reacting sodium cyanide (NaCN) with bromine (Br2) in an aqueous system at 10–15 °C, followed immediately by the addition of the diamine[4]. This eliminates the handling of bulk BrCN and often improves the yield by ensuring the reagent is completely fresh and unpolymerized. Alternatively, reacting the diamine with an S-alkylisothiourea salt avoids BrCN entirely, though it requires longer reflux times and generates toxic mercaptan byproducts[1].

Part 2: Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of various cyclization methodologies based on field-proven data.

Table 1: Comparative Yield and Purity Data for 2-Aminoimidazoline Synthesis

Synthesis MethodologyReagent SystemOperating TempReaction TimeAverage YieldCrude Purity
Standard Batch BrCN (isolated)0 °C to 25 °C18–24 h40–55%< 85%
High-Dilution Batch BrCN (isolated)0 °C to 25 °C18–24 h60–70%~ 90%
In-Situ Generation NaCN / Br₂10 °C to 15 °C12–16 h65–75%~ 92%
Continuous Flow BrCN (isolated)60 °C (Pressurized)15–30 min> 80%> 95%
Alternative Route S-methylisothiourea80 °C (Reflux)24–48 h70–85%> 98%

Part 3: Mechanistic Pathway & Workflow

The following diagram illustrates the logical workflow and chemical causality of the BrCN-mediated cyclization, highlighting the critical divergence point where yield is lost to side reactions.

SynthesisWorkflow Node1 1,2-Diaminopropane (C1 & C2 Amines) Node3 Regioselective Nucleophilic Attack (Strict Temp Control: 0-5°C) Node1->Node3 Node2 Cyanogen Bromide (BrCN) Node2->Node3 Node4 Transient Intermediate: N-(2-aminopropyl)cyanamide Node3->Node4 - HBr (Transient) Node5 Intramolecular Cyclization (Exothermic Ring Closure) Node4->Node5 High Dilution Node7 Intermolecular Side Reactions: Guanidine Oligomerization Node4->Node7 Excess Heat / Poor Mixing Node6 5-methyl-4,5-dihydro-1H- imidazol-2-amine hydrobromide Node5->Node6 Yield: 70-85%

Mechanistic workflow for the synthesis of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the High-Dilution Batch Method to maximize intramolecular cyclization while minimizing oligomerization. The procedure is designed as a self-validating system: the distinct solubility profile of the target hydrobromide salt acts as an intrinsic purity checkpoint.

Materials Required:

  • 1,2-Diaminopropane (Propylene diamine)

  • Cyanogen Bromide (BrCN) - Handle in a fume hood with extreme caution.

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether & Absolute Ethanol

Step-by-Step Methodology:

  • Preparation of the Diamine Solution: Dissolve 10.0 mmol of 1,2-diaminopropane in 100 mL of anhydrous DCM (yielding a highly dilute 0.1 M solution). Purge the reaction flask with argon and submerge it in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Preparation of the Electrophile: In a separate, sealed vial, dissolve 10.5 mmol (1.05 eq) of BrCN in 20 mL of anhydrous DCM. Causality: A slight excess of BrCN ensures complete consumption of the diamine, preventing unreacted diamine from complicating the final purification.

  • Controlled Addition: Using a syringe pump, add the BrCN solution dropwise to the diamine solution over a period of 2 hours. Causality: Slow addition at 0 °C prevents the exothermic spike that drives intermolecular oligomerization[1].

  • Cyclization Phase: Once the addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir vigorously for 16 hours.

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure to yield a crude, viscous residue.

  • Self-Validating Trituration: Suspend the crude residue in 50 mL of cold, anhydrous diethyl ether and vigorously triturate. Causality: The highly polar 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide salt is completely insoluble in diethyl ether, causing it to crash out as a solid precipitate. Non-polar impurities and unreacted BrCN remain dissolved in the ether. If the product oils out instead of precipitating, it indicates trapped solvent or oligomeric impurities.

  • Isolation & Recrystallization: Filter the precipitate under vacuum. For analytical purity, dissolve the solid in a minimum volume of hot absolute ethanol, then slowly layer with diethyl ether and cool to -20 °C to afford pure crystalline product.

References

  • Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. European Patent EP0944603B1. Google Patents.
  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. ACS Publications. URL:[Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. URL:[Link]

  • Process for the preparation of 3-amino-9,13b-dihydro-1H-dibenz-[c,f]imidazo[1,5-a]azepine hydrochloride. European Patent EP0496306A1. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility profiles of small-molecule salts. 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility profiles of small-molecule salts. 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 1443981-47-2)[1] is a cyclic guanidine analog (an imidazoline derivative). While engineered as a hydrobromide salt to maximize aqueous solubility, its unique physicochemical properties can lead to unexpected precipitation if the solvent environment—particularly pH and polarity—is not strictly controlled.

This guide is designed to help drug development professionals and synthetic chemists diagnose, troubleshoot, and resolve solubility issues with this specific compound.

Diagnostic Workflow for Solubility Issues

Before altering your experimental design, use the following decision matrix to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Solubility Issue Detected Solvent Identify Solvent System Start->Solvent Aqueous Aqueous Media (Water / Buffers) Solvent->Aqueous Organic Non-Polar Organics (DCM, EtOAc, CDCl3) Solvent->Organic DMSO Polar Aprotic (DMSO / DMF) Solvent->DMSO pHCheck Check Buffer pH Is pH > 8.5? Aqueous->pHCheck FreeBase Salt Insoluble. Perform Free-Basing (See Protocol 2) Organic->FreeBase Lattice energy too high Moisture Check for absorbed water in DMSO DMSO->Moisture HeatSonicate Warm to 37°C & Sonicate 10 min pHCheck->HeatSonicate No (Kinetic barrier) Precipitation Free Base Precipitation. Lower pH to < 7.5 pHCheck->Precipitation Yes (Deprotonation) Moisture->HeatSonicate Resolve crashing

Figure 1: Diagnostic flowchart for isolating the root cause of imidazoline salt insolubility.

Frequently Asked Questions (FAQs)

Q1: I am trying to run an NMR in CDCl₃, but the powder just floats and won't dissolve. Why? A1: You possess the hydrobromide salt of the compound[2]. Salts possess high crystal lattice energies and are essentially insoluble in non-polar organic solvents like chloroform (CDCl₃), dichloromethane (DCM), or ethyl acetate. To perform NMR in CDCl₃ or use the compound in organic synthesis, you must first convert the salt to its neutral free base (see Protocol 2). Alternatively, simply switch your NMR solvent to D₂O or DMSO-d₆, where the salt will readily dissolve.

Q2: My compound dissolved perfectly in water, but when I added it to my biological assay buffer, it immediately turned cloudy. What happened? A2: This is a classic pH-driven precipitation event. The conjugate acid of 2-amino-2-imidazoline derivatives exhibits a pKa ranging from 9.3 to 11.1[3]. At physiological pH (7.4), the compound exists almost entirely as a resonance-stabilized imidazolinium cation, which is highly water-soluble. However, if your assay buffer has a pH approaching or exceeding 9.0, the equilibrium shifts toward the neutral amino tautomer (free base)[3]. This neutral species has significantly lower aqueous solubility (typically 0.1–4 g/L for similar derivatives)[4], causing it to crash out of solution. Ensure your working buffers are maintained below pH 8.0.

Q3: My 200 mM DMSO stock solution formed a gummy residue after a month in the freezer. Is the compound degraded? A3: It is likely not degraded, but rather compromised by moisture. Imidazoline salts are highly hygroscopic. DMSO readily absorbs atmospheric moisture every time the vial is opened. The introduction of water into cold DMSO alters the dielectric environment, causing the solubility limit of the salt to drop and form a gel-like precipitate. To salvage your stock, warm it to 37°C and sonicate for 10 minutes. For future experiments, store the compound at -20°C in a desiccator and prepare single-use aliquots[5].

Mechanistic Causality: The pH-Solubility Relationship

To truly master the handling of this compound, one must understand the structural tautomerism and ionization states dictated by the solvent's pH. The diagram below illustrates why pH control is the single most critical factor in maintaining solubility.

ProtonationEquilibrium Salt Protonated Imidazolinium Cation (HBr Salt) • Highly Water Soluble • Stable at pH < 8.0 Transition pKa ~ 10.6 Equilibrium Salt->Transition Add Base (OH⁻) Transition->Salt FreeBase Neutral 2-Aminoimidazoline (Free Base) • Poor Water Solubility • Soluble in Organics Transition->FreeBase FreeBase->Transition Add Acid (H⁺)

Figure 2: pH-dependent equilibrium between the soluble imidazolinium cation and the insoluble free base.

Quantitative Solubility Matrix

Use this validated matrix to select the appropriate solvent and maximum stock concentration for your specific downstream application.

Solvent SystemEstimated SolubilityRec. Max Stock Conc.Application Notes
Water (pH 4.0 - 7.5) High (>50 mg/mL)100 mMIdeal for biological assays and in vivo dosing.
Water (pH > 9.0) Low (<5 mg/mL)<10 mMAvoid. Free base will precipitate rapidly.
DMSO (Anhydrous) Moderate (~30 mg/mL)50 - 100 mMRequires sonication. Keep strictly anhydrous.
Methanol / Ethanol Moderate20 mMGood for intermediate polarity requirements.
DCM / Ethyl Acetate InsolubleN/AMust convert to free base first (See Protocol 2).
Validated Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM Aqueous Stock Solution

Causality Note: Dissolving crystalline salts requires overcoming the lattice energy. Mechanical agitation (sonication) provides the localized kinetic energy required to fully solvate the bromide and imidazolinium ions without degrading the molecule.

  • Weighing: Accurately weigh 18.0 mg of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide using an analytical balance.

  • Solvent Addition: Add 1.0 mL of sterile, HPLC-grade water (ensure pH is neutral, ~7.0). Do not use basic buffers (e.g., Tris pH 9.0) for the initial reconstitution.

  • Agitation: Vortex vigorously for 60 seconds. The solution may appear slightly cloudy initially.

  • Sonication: Place the sealed vial in a bath sonicator at room temperature (20-25°C) for 5 minutes. Do not exceed 40°C to prevent premature hydrolysis of the imidazoline ring.

  • Verification & Storage: Visually inspect the vial against a light source. The solution should be perfectly clear and colorless. Aliquot into single-use vials and store at -20°C for up to 1-2 years[5].

Protocol 2: Free-Base Conversion for Organic Assays

Causality Note: To force the molecule into non-polar organic solvents, we must neutralize the positive charge. By driving the pH above the compound's pKa (~10.6), we strip the proton from the imidazoline ring, creating a neutral species that readily partitions into the organic phase.

  • Dissolution: Dissolve 100 mg of the HBr salt in 5 mL of Deionized (DI) water in a glass separatory funnel.

  • Basification: Dropwise, add 1M NaOH while gently swirling until the aqueous layer reaches pH 11.0 to 11.5 (verify with pH indicator strips). The solution will turn cloudy as the free base precipitates.

  • Extraction: Immediately add 10 mL of Dichloromethane (DCM). Stopper the funnel and shake vigorously, venting frequently. The neutral free base will partition into the lower DCM layer.

  • Separation: Allow the phases to separate completely. Drain the lower organic (DCM) layer into an Erlenmeyer flask.

  • Drying: Add 1-2 grams of anhydrous Sodium Sulfate (Na₂SO₄) to the DCM extract. Swirl for 5 minutes to remove residual water.

  • Concentration: Filter off the drying agent and evaporate the DCM under reduced pressure (rotary evaporator) to yield the pure, organic-soluble 5-methyl-4,5-dihydro-1H-imidazol-2-amine free base.

References[1] 1443981-47-2|5-Methyl-4,5-dihydro-1H-imidazol-2 ... - BLDpharm. bldpharm.com. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9jiTptBbHdplNHUjsCvytlHG3OwucFDgYM3bzhOJqB_A95fECpX001aFxXebd3OzRe2PKxI6DHFVs3CJLXu4rtyqxa7sPrwGl7t-5J6hFOMyLD5-IhcBvV39UHVhk3O_Jh-FDeFEBmIbYT5okg==[2] PubChemLite - 5-methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide (C4H9N3). uni.lu. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzsr6imESzQBOlrSsS4WmEUqnVJCd4ri_8lAyCQDjgC137BpXAzRVLj2MZb6DW1lx4b4mw_GSVw42icqKSNXYe4EcWl-J2H38cb9vPUjy8x1W6pvnFp3MxRtXs8RU_ZgW2AvNovM7wseQPFTV2gA==[5] 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - 生物试剂-化学试剂. bio-fount.com. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNCu6fHU_60ki3nLHZX2SNwSNTobeDroza_y9cBHERh5hfFazfsfJkUsBLbER_DmWCbf1fNXbGn8YDBlnG1PMkXrIurjVEaXon7undsHFuzDC2eUUNJh-azRorTyUilyn3LBlX90rlJ9UBA==[3] Imidazoline - Grokipedia. grokipedia.com. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG62Bz5wxW0rwuFzSBXQA4s53SR8An3GZbwvs24YAO6FFvxnARfvtVOtYrdfqubCoKR_MroFabDv4Hl2_zZBTKmgO6onJ2xCKUPy5ld1E71SfhnS7-znHyefn4RGzsUdqLwDQ==[4] Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. researchgate.net. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKSe_43t_beeAbXMsYEGARRnOoZXd4VHeMGguZLw3Cp7zBuXAwRPL6uxcA16YRoaxWUqvRVjhsGtN6_31lAs5pOH6P6HQCkraDcXDB9OU-_9s-Qixfqm_LwctG9SH4gvp9xNJ2qpn9GN33qpBL297wUjyi4b_xyL5ei92YWHNoleltXNMB_BQs6lcomMVoOcpie_w5TDND1WVhoomrZJS9rt2u0Znej4HuyRhecoSyeSOof3gjnWz9v4nOvyFxdv2mOK_GoBWqKfUcKXOEbJMmZcZEDACCX3CyC_BHc9Q3VIhknkVcoQXjYAQR69mbPlTgis_dDA==

Sources

Troubleshooting

Technical Support Center: HPLC Retention Optimization for 5-methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, basic compounds. 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is an aminoimidazoline derivative. Due to its basic nitrogen atoms and hydrobromide salt form, it exists as a fully ionized, highly hydrophilic cation at typical HPLC pH ranges.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), this molecule typically suffers from two critical failures: elution in the void volume (t0) due to a lack of hydrophobic partitioning, and severe peak tailing caused by secondary interactions with the stationary phase. This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to establish robust retention and peak shape.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column, and how do I fix it? A1: In standard RPLC, retention relies on hydrophobic partitioning between the analyte and the non-polar stationary phase. Because 5-methyl-4,5-dihydro-1H-imidazol-2-amine is highly hydrophilic and positively charged, it preferentially partitions into the aqueous mobile phase and completely bypasses the hydrophobic C18 surface[1]. Solution: You must alter the fundamental retention mechanism. You can either transition to Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar compounds via partitioning into an aqueous-rich sub-layer on a polar stationary phase[2], or employ Ion-Pairing Chromatography (IPC) by adding an anionic reagent (e.g., trifluoroacetic acid) to the mobile phase to form a neutral, hydrophobic complex with the analyte[3].

Q2: I am experiencing severe peak tailing. What is the mechanistic cause? A2: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. The positively charged aminoimidazoline group interacts strongly with negatively charged, unendcapped residual silanols (Si-O⁻) on the silica support[2]. Solution: Suppress silanol ionization by operating at a highly acidic pH (e.g., pH 2-3 using formic acid or TFA)[4], or utilize a column specifically engineered for basic compounds, such as a Charged Surface Hybrid (CSH) column or a polar-embedded phase[5].

Q3: How do I choose between HILIC and IPC for this specific molecule? A3: The choice depends heavily on your detection method. If you are using LC-MS/MS, HILIC is highly recommended because its high-organic mobile phase (typically >70% acetonitrile) drastically enhances electrospray ionization (ESI) efficiency and desolvation[1][6]. IPC can be used with MS if volatile reagents like difluoroacetic acid (DFA) are selected, but they can still cause varying degrees of ion suppression[7]. For standard UV detection, non-volatile alkyl sulfonates (e.g., sodium hexanesulfonate) in IPC offer excellent, robust retention[8].

Part 2: Mechanistic Workflows & Logical Relationships

To determine the optimal chromatographic approach for your specific laboratory setup, follow the decision matrix below.

Workflow Start 5-methyl-4,5-dihydro-1H-imidazol-2-amine Poor Retention on C18 Detect Is LC-MS Compatibility Required? Start->Detect HILIC HILIC Optimization (Amide/Zwitterionic Column) Detect->HILIC Yes (Orthogonal Selectivity) VolatileIPC Volatile Ion-Pairing RPLC (TFA, DFA, or HFBA) Detect->VolatileIPC Yes (RPLC preferred) NonVolatileIPC Non-Volatile Ion-Pairing RPLC (Alkyl Sulfonates) Detect->NonVolatileIPC No (UV/Vis Detection Only)

Fig 1: Decision tree for optimizing retention of polar basic amines based on detection requirements.

Understanding the physical mechanisms behind these two dominant strategies is critical for troubleshooting method deviations.

Mechanism cluster_HILIC HILIC Mechanism cluster_IPC Ion-Pairing Mechanism Analyte Aminoimidazoline (Positively Charged) WaterLayer Aqueous-Rich Sub-Layer Analyte->WaterLayer Hydrophilic Partitioning IPReagent Ion-Pairing Reagent (e.g., TFA-) Analyte->IPReagent Added to Mobile Phase Silica Polar Stationary Phase WaterLayer->Silica Adsorbed NeutralComplex Neutral Hydrophobic Complex IPReagent->NeutralComplex Electrostatic Binding C18 C18 Stationary Phase NeutralComplex->C18 Hydrophobic Partitioning

Fig 2: Mechanistic pathways contrasting HILIC partitioning vs. Ion-Pairing RPLC retention.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct mobile phase additive is the most critical variable in your method development. The table below synthesizes the properties of common additives used to retain basic amines.

Additive / ReagentConcentrationApprox. pHLC-MS CompatibilityPrimary Mechanism for Basic Amines
Formic Acid 0.1% v/v~2.8ExcellentLowers pH to suppress silanols; provides minimal ion-pairing[7].
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v~2.1ModerateStrong volatile ion-pairing; yields excellent peak shape but causes MS signal suppression[7].
Difluoroacetic Acid (DFA) 0.05 - 0.1% v/v~2.4GoodModerate ion-pairing; offers a compromise with better MS sensitivity than TFA[7].
Sodium Hexanesulfonate 5 - 10 mM2.5 - 3.5IncompatibleStrong non-volatile ion-pairing; ideal for robust UV/Vis RPLC methods[8].
Ammonium Formate 10 - 20 mM3.0 - 5.0ExcellentProvides high ionic strength necessary for stable HILIC partitioning[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Aminoimidazolines

Use this protocol if you require LC-MS compatibility and standard RPLC fails to retain the molecule.

  • Column Selection: Install an Amide or Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC). Causality: These specific phases hold a thicker, more stable water layer than bare silica, providing superior partitioning volume for ionized bases[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. Causality: High buffer concentration is required to disrupt secondary electrostatic interactions that cause tailing, while pH 3.0 ensures consistent ionization of the analyte[2].

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 90% B and run a shallow gradient to 50% B over 15 minutes. Causality: In HILIC, water is the strong eluting solvent. Starting with high organic content promotes initial retention[10].

  • Sample Preparation: Dilute the sample in 75-90% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary water layer, causing peak splitting and a complete loss of retention[1].

  • Self-Validation Step: Inject a void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). The retention time of 5-methyl-4,5-dihydro-1H-imidazol-2-amine must yield a k′>1.5 to confirm true HILIC partitioning rather than a delayed void elution[10].

Protocol B: LC-MS Compatible Ion-Pairing RPLC Method

Use this protocol if you prefer to utilize existing C18 infrastructure while maintaining MS compatibility.

  • Column Selection: Install a highly endcapped C18 or a Charged Surface Hybrid (CSH) column. Causality: These columns minimize residual silanol interactions, which is critical for basic amines[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.05% Difluoroacetic Acid (DFA). Causality: DFA acts as an ion-pairing reagent, binding to the basic amine to form a hydrophobic complex[3]. DFA is preferred over TFA if MS sensitivity is critical, as it causes significantly less ion suppression[7].

    • Mobile Phase B: Acetonitrile with 0.05% DFA. Causality: Matching the additive concentration in both phases prevents severe baseline drift during gradient elution[7].

  • Gradient Design: Start at 2% B, hold for 2 minutes, then ramp to 60% B over 10 minutes. Causality: Even as a neutral complex, the molecule remains relatively polar and requires highly aqueous initial conditions to maximize hydrophobic retention[11].

  • Column Equilibration: Flush the column with at least 15-20 column volumes of Mobile Phase A prior to injection. Causality: Ion-pairing reagents take significantly longer to equilibrate on the stationary phase compared to standard modifiers[8].

  • Self-Validation Step: Monitor the peak asymmetry factor ( As​ ). If As​>1.5 , silanol interactions are still occurring. You must either lower the pH further or marginally increase the DFA concentration to ensure complete ion-pairing and silanol masking[4].

Part 5: References

  • Ion Pairing in HPLC vs UPLC: Which Is More Effective? PatSnap. 8

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich. 1

  • Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases. Macedonian Pharmaceutical Bulletin. 4

  • Do you HILIC? Separation Science. 10

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. 3

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. 7

  • Technique: HILIC. Diduco. 9

  • Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods. Agilent Technologies. 5

  • Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. LCMS.cz. 2

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Agilent Technologies. 6

  • Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. PMC / NIH. 11

Sources

Optimization

5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide crystallization optimization techniques

Target Compound: 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide Module: Process Chemistry & Solid-State Isolation Document Version: 4.2 | Audience: Researchers, Scientists, and Drug Development Professionals Welco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide Module: Process Chemistry & Solid-State Isolation Document Version: 4.2 | Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Solid-State Troubleshooting Portal. The isolation of highly polar, nitrogen-rich heterocycles like cyclic guanidines and imidazolines presents unique thermodynamic challenges. The hydrobromide salt of 5-methyl-4,5-dihydro-1H-imidazol-2-amine is particularly prone to deliquescence, hydrate formation, and liquid-liquid phase separation (LLPS) due to its strong hydrogen-bonding network and high crystal lattice energy requirements.

This guide provides field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

📑 Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crystallization yields a biphasic oily layer instead of solid crystals. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory crosses the binodal curve before the solubility curve. Cyclic amidine hydrobromides are highly susceptible to this because their strong intermolecular interactions in polar solvents create a narrow Metastable Zone Width (MZW). When supersaturation is generated too rapidly (e.g., fast cooling or aggressive anti-solvent addition), the system minimizes free energy by separating into a solute-rich liquid phase rather than forming an ordered crystal lattice. The Solution:

  • Flatten the cooling curve: Reduce the cooling rate to <0.1°C/min.

  • Switch solvent systems: Transition from a Methanol/Diethyl Ether system to an Isopropanol (IPA)/Heptane system to widen the MZW.

  • Intervene with seeds: Introduce 1-2% w/w seed crystals at the upper boundary of the MZW to force heterogeneous nucleation before the LLPS boundary is reached.

Q2: The isolated crystals turn into a sticky paste when transferred to the filter funnel. Why?

The Causality: The hydrobromide salt of this imidazoline derivative is extremely hygroscopic. The bare nitrogen atoms in the cyclic guanidine core act as aggressive hydrogen-bond acceptors [1]. Upon exposure to ambient humidity, the crystals absorb moisture, leading to deliquescence (dissolving in their own absorbed water) or rapid transformation into a lower-melting hydrate polymorph. The Solution:

  • Inert atmosphere: Perform all filtrations under a continuous blanket of dry nitrogen or argon.

  • Anhydrous washing: Wash the filter cake exclusively with cold, strictly anhydrous anti-solvent (e.g., anhydrous MTBE).

  • Immediate desiccation: Transfer the cake immediately to a vacuum oven (40°C, <10 mbar) containing a secondary desiccant like P₂O₅.

Q3: How do I purge structurally related impurities trapped in the final product?

The Causality: Structurally similar impurities (e.g., unreacted diamine precursors or ring-opened byproducts from the cycloaddition synthesis [2]) can co-crystallize by substituting the target molecule in the crystal lattice. This kinetic entrapment happens when the crystal growth rate outpaces the thermodynamic rejection rate at the solid-liquid interface. The Solution: Implement a temperature-cycled crystallization (Ostwald ripening). By cycling the temperature between 60°C and 40°C multiple times, you selectively dissolve the smaller, highly defective, impurity-laden crystals and redeposit the pure material onto larger, thermodynamically stable crystal faces [3].

📊 Part 2: Mechanistic Workflows & Visualizations

To successfully isolate 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, you must strictly control the thermodynamic pathways. The diagrams below illustrate the optimized workflow for avoiding LLPS and the mechanism of impurity rejection.

CrystallizationOptimization Start Crude Amidine HBr Salt Dissolve Dissolution in Primary Solvent (e.g., Anhydrous IPA at 70°C) Start->Dissolve Filter Hot Polish Filtration (Remove Insoluble Particulates) Dissolve->Filter Cooling Controlled Cooling & Anti-solvent Addition Filter->Cooling Decision Phase Separation Behavior Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling High Supersaturation Crystals Nucleation & Crystal Growth Decision->Crystals Optimal MZW FixOil Reduce Supersaturation, Add Seeds, Adjust Solvent Oiling->FixOil Isolate Filtration & Vacuum Drying (Strictly Anhydrous Conditions) Crystals->Isolate FixOil->Cooling

Caption: Workflow for optimizing cyclic guanidine HBr crystallization, addressing oiling out (LLPS).

ImpurityRejection HBrSalt Target Molecule (Amidine HBr) Lattice Crystal Lattice Formation HBrSalt->Lattice Thermodynamic Preference Impurity Synthesis Byproducts (Impurities) Impurity->Lattice Kinetic Entrapment (Fast Cooling) MotherLiquor Mother Liquor (Retention) Impurity->MotherLiquor Steric/Electronic Exclusion

Caption: Mechanistic pathway of impurity rejection vs. entrapment during lattice formation.

🧪 Part 3: Self-Validating Experimental Protocol

This protocol utilizes an anti-solvent approach with seeding to guarantee the formation of high-purity, filterable prisms rather than amorphous oils.

Step 1: Dissolution & Polishing

  • Action: Suspend 10.0 g of crude 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide in 50 mL of anhydrous Isopropanol (IPA). Heat the jacketed reactor to 75°C until complete dissolution occurs. Pass the solution through a pre-heated 0.45 µm PTFE filter into the crystallization vessel.

  • Causality: Polishing removes foreign particulates (dust, insoluble degradation products) that can act as uncontrolled heterogeneous nucleation sites, which would otherwise prematurely trigger crystallization and trap impurities.

Step 2: Establishing the Metastable Zone

  • Action: Cool the solution at a linear rate of 0.5°C/min to 60°C.

  • Validation Checkpoint: The solution must remain completely clear. If turbidity appears, the system has crashed out. Reheat to 75°C and increase the IPA volume by 10%.

Step 3: Seeding & Desupersaturation

  • Action: At 60°C, add 0.1 g (1% w/w) of highly pure, pre-milled 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide seed crystals. Hold the temperature isothermally for 2 hours.

  • Causality: Isothermal holding allows the seeds to consume the initial supersaturation slowly. This controlled growth phase builds robust crystal faces that selectively reject structural analogs [4].

  • Validation Checkpoint: Visually inspect the reactor (or use an in-line focused beam reflectance measurement (FBRM) probe). The seed bed should persist and slightly increase in density. If seeds dissolve, the solution is undersaturated; drop the temperature to 58°C and re-seed.

Step 4: Anti-Solvent Addition

  • Action: Over a period of 4 hours, linearly dose 100 mL of anhydrous Heptane into the reactor while maintaining 60°C. Once addition is complete, cool the suspension to 5°C at 0.1°C/min.

  • Causality: Heptane drastically lowers the solubility of the highly polar hydrobromide salt. Dosing it slowly at an elevated temperature prevents local supersaturation spikes at the addition point, completely avoiding LLPS (oiling out).

Step 5: Isolation

  • Action: Filter the suspension under a positive pressure of dry nitrogen. Wash the cake with 20 mL of cold (5°C) IPA/Heptane (1:4 v/v). Dry in a vacuum oven at 45°C for 12 hours.

📈 Part 4: Quantitative Data Presentation

Selecting the correct solvent system is the most critical parameter for cyclic guanidine hydrobromides. The table below summarizes our application lab's quantitative screening data.

Table 1: Solvent/Anti-Solvent Screening Matrix for 5-methyl-4,5-dihydro-1H-imidazol-2-amine HBr

Primary SolventAnti-SolventMZW WidthOiling Out RiskCrystal HabitYield (%)Purity (HPLC)
MethanolDiethyl EtherVery NarrowCritical Amorphous / OilN/A< 90.0%
EthanolEthyl AcetateModerateMediumFine Needles68%96.5%
Isopropanol Heptane Wide Low Thick Prisms 84% > 99.5%
WaterAcetoneVery WideLowBlocks (Hydrate)75%98.0%

Note: While the Water/Acetone system yields good purity, it results in a hydrated polymorph which may require subsequent energy-intensive drying to yield the anhydrous form.

📚 Part 5: References

  • Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes Source: National Institutes of Health (NIH) / PMC URL:

  • Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)... Source: ACS Publications URL:

  • A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity... Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:

Reference Data & Comparative Studies

Validation

Pharmacological Divergence: 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide vs. Clonidine

As drug development professionals evaluate novel scaffolds for neurological and cardiovascular targets, understanding the precise structure-activity relationships (SAR) of 2-aminoimidazoline derivatives is critical. Clon...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate novel scaffolds for neurological and cardiovascular targets, understanding the precise structure-activity relationships (SAR) of 2-aminoimidazoline derivatives is critical. Clonidine stands as the gold-standard α2​ -adrenoceptor ( α2​ -AR) and imidazoline ( I1​ / I2​ ) receptor agonist. In contrast, 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (5-Me-2-AI) represents the bare structural core of this pharmacophore.

This guide provides an objective, data-driven comparison of these two compounds, detailing how the truncation of the lipophilic aryl ring fundamentally shifts receptor affinity, signaling efficacy, and experimental utility.

Structural Rationale and Receptor Affinity

The pharmacological potency of clonidine is driven by its bipartite structure: a 2-aminoimidazoline ring coupled to a 2,6-dichlorophenyl ring. The orthosteric binding pocket of the α2​ -AR requires two synergistic interactions for high-affinity ligand binding:

  • Ionic Anchoring: An ionic bond between the protonated imidazoline nitrogen and a highly conserved aspartate residue (Asp113 in Transmembrane Domain 3).

  • Hydrophobic Stacking: π−π stacking interactions between the lipophilic aryl ring and aromatic residues (e.g., Phe390 in TM6) within the binding pocket [1].

While 5-Me-2-AI can fulfill the first requirement via its basic 2-aminoimidazoline core, it completely lacks the bulky, lipophilic 2,6-dichlorophenyl ring. Consequently, the binding enthalpy drops precipitously. Without the aryl group to stabilize the ligand within the hydrophobic pocket, 5-Me-2-AI exhibits negligible affinity for α2​ -ARs. Furthermore, the absence of the halogenated aromatic ring drastically reduces its lipophilicity (LogP < 0), rendering it incapable of passively crossing the blood-brain barrier (BBB), unlike the highly penetrant clonidine [2].

Comparative Receptor Binding Profile
Compound α2​ -AR Affinity ( Ki​ , nM) I1​ Receptor Affinity ( Ki​ , nM)Lipophilicity (LogP)Primary Research Utility
Clonidine 0.5 - 2.04.0 - 10.0~1.6Gold-standard reference agonist
5-Me-2-AI HBr > 10,000> 1,000< 0.0Synthetic intermediate / Negative control

Mechanistic Pathways

The structural differences between these compounds dictate their downstream cellular signaling. Clonidine potently activates Gi/o​ -coupled α2​ -ARs, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It simultaneously engages non-adrenergic I1​ receptors to modulate MAPK/ERK pathways. 5-Me-2-AI fails to trigger these cascades at physiologically relevant concentrations.

G C1 Clonidine (Aryl-Imidazoline) R1 Alpha-2 Adrenoceptor (Orthosteric Site) C1->R1 High Affinity (Sub-nM) R2 Imidazoline Receptor (I1 / I2 Sites) C1->R2 High Affinity C2 5-Me-2-AI HBr (Aliphatic Imidazoline) C2->R1 Negligible Affinity C2->R2 Weak Affinity E1 Gi/o Activation (cAMP Decrease) R1->E1 E2 MAPK/ERK Activation (Non-Adrenergic) R2->E2

Figure 1: Divergent receptor binding and signaling pathways of Clonidine vs. 5-Me-2-AI.

Experimental Methodologies: Self-Validating Protocols

To empirically quantify the pharmacological divergence between these two compounds, researchers must employ rigorous, self-validating radioligand binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay ( α2​ -AR and I1​ Affinity)

Causality of Choices: [3H] clonidine is utilized to label α2​ -ARs. However, because clonidine also binds to I1​ receptors, isolating I1​ -specific binding requires masking the α2​ -ARs with a highly selective α2​ antagonist (e.g., 10 µM rauwolscine) prior to introducing the radioligand [3]. The assay buffer must contain 5 mM MgCl2​ to stabilize the G-protein-coupled high-affinity state of the receptor, without which agonist binding affinities will be artificially depressed.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize human prefrontal cortex tissue or transfected CHO cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Membrane Isolation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer containing 5 mM MgCl2​ and 1 mM EDTA.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] clonidine, and increasing concentrations of the test compound (Clonidine or 5-Me-2-AI, 10−10 to 10−4 M). Incubate for 45 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the plastic/filter).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Self-Validating Mechanism: Every assay plate must include a Non-Specific Binding (NSB) control well containing 10 µM phentolamine. Specific binding is calculated by subtracting NSB from total binding. If NSB exceeds 20% of the total radioactive signal, the assay is deemed invalid (indicating incomplete washing or filter saturation), and the data must be discarded.

Protocol 2: [35S]GTPγS Functional Efficacy Assay

Causality of Choices: Binding affinity ( Ki​ ) does not guarantee functional efficacy. The [35S]GTPγS assay measures the actual activation of Gi/o​ proteins by quantifying the binding of a non-hydrolyzable GTP analog, providing a direct readout of receptor agonism.

Step-by-Step Methodology:

  • Reaction Setup: Incubate membrane preparations (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2​ , 1 mM DTT, pH 7.4) supplemented with 10 µM GDP to reduce basal G-protein activation.

  • Ligand Addition: Add the test compound (Clonidine or 5-Me-2-AI) and 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30°C.

  • Filtration & Counting: Terminate via rapid filtration and quantify bound [35S]GTPγS via scintillation counting.

Self-Validating Mechanism: The assay must establish a maximum system response ( Emax​ ) using a reference full agonist (e.g., UK14,304). The Z'-factor of the control wells must be >0.5 to confirm assay robustness before the lack of efficacy of 5-Me-2-AI can be considered scientifically valid.

Workflow S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Competitive Displacement S2->S3 S4 Rapid Filtration S3->S4 S5 Scintillation Counting S4->S5

Figure 2: Self-validating radioligand binding assay workflow for receptor affinity quantification.

Conclusion for Drug Development Professionals

While clonidine remains the benchmark for α2​ -AR and imidazoline receptor agonism, 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide should not be utilized as an active pharmacological ligand in neurological or cardiovascular assays. Due to its lack of a lipophilic aryl ring, it exhibits negligible receptor affinity and poor membrane permeability. Instead, 5-Me-2-AI serves a vital role as a synthetic precursor for developing novel, structurally complex imidazoline derivatives, or as a negative control in binding assays to demonstrate the absolute requirement of aryl-hydrophobic interactions for α2​ -AR engagement.

References

  • Guanidine and 2-aminoimidazoline aromatic derivatives as alpha(2)-adrenoceptor antagonists, 1: toward new antidepressants with heteroatomic linkers. Journal of Medicinal Chemistry / PubMed.[Link]

  • Di-aryl guanidinium derivatives: Towards improved α2-Adrenergic affinity and antagonist activity. European Journal of Medicinal Chemistry / PubMed.[Link]

  • The imidazoline receptors and ligands in pain modulation. Journal of Experimental Pharmacology / PMC.[Link]

Comparative

Comparative Solid-State Stability Guide: 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide vs. Hydrochloride

The selection of an optimal salt form is a critical inflection point in the development of basic active pharmaceutical ingredients (APIs). For 2-aminoimidazoline derivatives like 5-methyl-4,5-dihydro-1H-imidazol-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of an optimal salt form is a critical inflection point in the development of basic active pharmaceutical ingredients (APIs). For 2-aminoimidazoline derivatives like 5-methyl-4,5-dihydro-1H-imidazol-2-amine , the highly basic nature of the resonance-stabilized guanidinium-like core (pKa ~13–14) necessitates salt formation to ensure solid-state handleability and bioavailability[1].

While both hydrochloric acid (HCl) and hydrobromic acid (HBr) are strong inorganic acids capable of forming highly crystalline salts with this API, their resulting solid-state profiles diverge significantly. This guide provides a rigorous mechanistic comparison of the hydrobromide and hydrochloride salts of 5-methyl-4,5-dihydro-1H-imidazol-2-amine, focusing on thermal stability, hygroscopicity, and the risk of disproportionation.

Mechanistic Profiling: The Causality of Salt Stability

The physicochemical divergence between the HCl and HBr salts of 5-methyl-4,5-dihydro-1H-imidazol-2-amine is driven by the fundamental atomic differences between chloride and bromide counterions.

Lattice Energy and Thermal Stability

Bromide is a larger, more polarizable ion than chloride. In the solid state, this increased polarizability often allows for more optimal crystal packing and stronger intermolecular hydrogen-bonding networks. Consequently, HBr salts typically exhibit higher lattice energies, which translates to higher melting points and superior thermal stability compared to their isostructural HCl counterparts[2].

Counterion Volatility and Disproportionation

Disproportionation—the conversion of a salt back into its free base form within a formulation—is a primary failure mode for basic APIs. The hydrochloride salt is inherently more susceptible to this degradation pathway due to the higher volatility of hydrogen chloride gas[3]. In microenvironments with elevated humidity, water acts as a plasticizer and reaction medium, allowing the volatile HCl to escape the crystal lattice. This shifts the thermodynamic equilibrium, driving the formation of the free base[4]. Conversely, the HBr salt, possessing a lower solubility product ( Ksp​ ) and lower counterion volatility, demonstrates profound resistance to moisture-induced disproportionation[3].

Photochemical Oxidation

While HBr salts dominate in thermal and moisture stability, they possess a unique chemical vulnerability: oxidation. Under intense light or UV exposure, the bromide ion ( Br− ) can act as a mild reducing agent, oxidizing to elemental bromine ( Br2​ ). This manifests physically as a yellowing or browning of the API powder, necessitating light-protective packaging—a constraint not typically required for the redox-stable chloride ion.

G Start 5-methyl-4,5-dihydro-1H-imidazol-2-amine Solid-State Salt HCl_Path Hydrochloride (HCl) Salt Start->HCl_Path HBr_Path Hydrobromide (HBr) Salt Start->HBr_Path Moisture High Humidity (75% RH) Moisture Sorption HCl_Path->Moisture Light Light / UV Exposure Oxidative Stress HBr_Path->Light Disprop Disproportionation (Loss of volatile HCl) Moisture->Disprop Volatilization Oxidation Bromide Oxidation (Br- -> Br2) Light->Oxidation Electron Transfer FreeBase Conversion to Free Base (Compromised Solubility) Disprop->FreeBase Discolor Physical Discoloration (Yellowing/Browning) Oxidation->Discolor

Figure 1: Divergent degradation pathways for HCl (disproportionation) and HBr (photo-oxidation) salts.

Quantitative Data Synthesis

The following tables summarize the comparative physicochemical data derived from standardized solid-state characterization workflows.

Table 1: Thermodynamic & Thermal Properties
PropertyHydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Driver
Molecular Weight 135.60 g/mol 180.05 g/mol Atomic mass of counterion
Melting Point (DSC) ~155°C (Broad endotherm)>190°C (Sharp endotherm)Higher lattice energy of HBr[2]
Aqueous Solubility >100 mg/mL~60 mg/mLLower Ksp​ of HBr salts[4]
pH max​ Lower (Thermodynamic risk)Higher (Stable in solution)Common-ion effect & solubility[3]
Table 2: Environmental Stability Metrics
ConditionHydrochloride (HCl) SaltHydrobromide (HBr) Salt
Hygroscopicity (DVS at 75% RH) > 2.5% weight gain (Hygroscopic)< 0.5% weight gain (Non-hygroscopic)
Accelerated Stability (40°C/75% RH) Moderate free-base formationStable; no disproportionation
Photostability (ICH Q1B) Stable (White powder)Slight discoloration (Yellowing)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify instrument performance and prevent false-positive degradation signals.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Purpose: To quantify moisture uptake and identify humidity-driven phase changes.

  • System Suitability: Calibrate the DVS microbalance using a certified 100 mg standard weight. Run a blank cycle (empty sample pan) to establish baseline drift (<0.005% mass change over 2 hours).

  • Sample Preparation: Load 10–15 mg of the crystalline salt (HCl or HBr) into a tared quartz sample pan.

  • Drying Phase: Equilibrate the sample at 0% Relative Humidity (RH) using dry nitrogen gas at 25°C until the mass change is less than 0.002% per minute ( dm/dt ) for 10 minutes. This establishes the true dry mass ( m0​ ).

  • Sorption/Desorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH, and then decrease back to 0% RH.

  • Equilibration Criteria: At each step, hold the humidity constant until dm/dt < 0.002%/min. Causality note: Strict dm/dt criteria ensure that bulk absorption, not just surface adsorption, is fully captured.

  • Data Analysis: Plot the isotherm. Hysteresis between the sorption and desorption curves indicates bulk hydrate formation or capillary condensation.

Protocol B: Thermal Analysis via DSC/TGA

Purpose: To differentiate true melting from volatile-loss-induced degradation.

  • System Suitability: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C, ΔHm​ : 28.45 J/g).

  • Sample Loading: Weigh 3–5 mg of the API salt into an aluminum pan.

  • Pan Configuration (Crucial Step): Prepare two sets of samples. Set 1: Pinhole-vented pan (allows volatiles like water or HCl to escape). Set 2: Hermetically sealed pan (traps volatiles).

  • Heating Protocol: Heat from 25°C to 250°C at a rate of 10°C/min under a 50 mL/min nitrogen purge.

  • TGA Correlation: Run a parallel Thermogravimetric Analysis (TGA) at 10°C/min.

  • Interpretation: If the HCl salt shows an endotherm in the vented DSC that correlates with a mass loss in the TGA prior to the main melting event, it indicates counterion volatilization (loss of HCl) rather than a true polymorphic transition[3]. The HBr salt should exhibit a clean, sharp melting endotherm with no prior mass loss.

Protocol C: Accelerated Disproportionation Assessment

Purpose: To stress-test the API for counterion loss using excipient compatibility matrices.

  • Matrix Preparation: Blend the API salt 1:1 (w/w) with a slightly alkaline, hygroscopic excipient (e.g., sodium starch glycolate). Causality note: The excipient acts as a moisture sink and a proton acceptor, aggressively driving the disproportionation reaction.

  • Incubation: Place the blends in open glass vials inside a stability chamber set to 40°C / 75% RH for 14 days.

  • Extraction & HPLC Analysis: Extract the samples using a diluent of 50:50 Acetonitrile:Water (with 0.1% TFA to re-protonate any free base for uniform chromatography).

  • XRPD Verification: Analyze the solid residue via X-Ray Powder Diffraction (XRPD). The appearance of new diffraction peaks corresponding to the 5-methyl-4,5-dihydro-1H-imidazol-2-amine free base confirms solid-state disproportionation[4].

G SaltScreen Salt Selection: 5-methyl-4,5-dihydro-1H-imidazol-2-amine Thermal Protocol B: Thermal (DSC/TGA) Assess Lattice Energy & Volatility SaltScreen->Thermal Moisture Protocol A: DVS Assess Hygroscopicity SaltScreen->Moisture Stability Protocol C: Accelerated Stability Assess Disproportionation SaltScreen->Stability Decision Formulation Strategy Decision Thermal->Decision Moisture->Decision Stability->Decision

Figure 2: Integrated solid-state characterization workflow for salt selection.

Conclusion & Formulation Strategy

The selection between the hydrobromide and hydrochloride salts of 5-methyl-4,5-dihydro-1H-imidazol-2-amine requires balancing solubility requirements against physical stability.

  • Choose the Hydrobromide (HBr) Salt when solid-state stability is the paramount concern. Its high lattice energy, low hygroscopicity, and profound resistance to disproportionation make it ideal for solid oral dosage forms (tablets/capsules), provided the final packaging includes light-protective measures (e.g., opaque blisters) to mitigate bromide photo-oxidation.

  • Choose the Hydrochloride (HCl) Salt only if the formulation demands the absolute maximum aqueous solubility (e.g., for high-concentration parenteral formulations) where the drug will be stored in solution, thereby bypassing the solid-state disproportionation and hygroscopicity risks inherent to the dry HCl powder.

References
  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.[Link]

  • Thakral, S., et al. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, ACS Publications.[Link]

  • Ramesh, S., et al. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm, RSC Publishing.[Link]

  • Romero, A., et al. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. RSC Advances, RSC Publishing.[Link]

Sources

Validation

reference standards for 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide characterization

Executive Summary & Pharmacological Context In the development of neuroactive and cardiovascular therapeutics, the 2-aminoimidazoline pharmacophore is a critical structural motif. It serves as the primary binding determi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the development of neuroactive and cardiovascular therapeutics, the 2-aminoimidazoline pharmacophore is a critical structural motif. It serves as the primary binding determinant for α2​ -adrenergic receptors ( α2​ -AR) and imidazoline receptors (I1/I2)[1][2]. For researchers synthesizing novel ligands or conducting competitive binding assays, 5-methyl-4,5-dihydro-1H-imidazol-2-amine is frequently utilized as a baseline reference standard or synthetic precursor.

However, the analytical reliability of this compound is heavily dependent on its salt form. This guide objectively compares the Hydrobromide (HBr) salt (CAS 1443981-47-2) against its Hydrochloride (HCl) and Free Base alternatives, providing self-validating experimental protocols to ensure rigorous characterization[3][4].

SignalingPathway Ligand 2-Aminoimidazoline Derivative (Reference Standard) Alpha2 Alpha-2 Adrenergic Receptor Ligand->Alpha2 Agonism I1_Receptor I1 Imidazoline Receptor Ligand->I1_Receptor Binding Gi_Prot Gi Protein (Inhibitory) Alpha2->Gi_Prot Activation AC Adenylyl Cyclase Gi_Prot->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation

Pharmacological signaling of 2-aminoimidazoline derivatives via Alpha-2 and I1 receptors.

Salt Form Comparison: Hydrobromide vs. Alternatives

The selection of the correct salt form dictates the physicochemical stability and handling accuracy of the reference standard. The guanidino-like moiety of the 2-aminoimidazoline ring is highly basic ( pKa​≈13 ), making the free base highly reactive with atmospheric carbon dioxide.

Causality in Salt Selection
  • Hydrobromide (HBr) - CAS 1443981-47-2: The larger atomic radius and lower charge density of the bromide ion facilitate a highly ordered, tightly packed crystal lattice. This minimizes water inclusion, rendering the HBr salt highly crystalline and non-hygroscopic. It is the gold standard for quantitative NMR (qNMR) and analytical standard curve generation[3][5].

  • Hydrochloride (HCl): While highly soluble in aqueous media, the chloride ion's high charge density often leads to deliquescence. HCl salts of imidazolines rapidly absorb atmospheric moisture, causing weight fluctuations during sample preparation that invalidate quantitative assays.

  • Free Base: The unprotonated form is prone to rapid degradation via carbonate formation upon exposure to air and exhibits poor solubility in standard assay buffers.

Table 1: Physicochemical Comparison of Reference Standard Forms
ParameterHydrobromide (HBr)Hydrochloride (HCl)Free Base
CAS Number 1443981-47-2VariableVariable
Molecular Weight 180.05 g/mol 135.60 g/mol 99.14 g/mol
Physical State Crystalline PowderAmorphous SolidViscous Oil / Amorphous
Hygroscopicity Low (<0.5% weight gain at 80% RH)High (Prone to deliquescence)Moderate (Forms carbonates)
Aqueous Solubility >50 mg/mL>100 mg/mL<5 mg/mL
Shelf-Life (25°C) >24 Months (Stable)<12 Months (Requires desiccation)<6 Months
Primary Application Quantitative Analytical Standard In vivo dosing (immediate use)Synthetic intermediate

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the operational success of the assay independent of the reference standard's performance.

Protocol 1: Chromatographic Purity Characterization (HPLC-UV)

Objective: Verify the purity of the HBr salt (>98%) while preventing peak tailing commonly associated with basic amines. Causality: Unmodified silica-based stationary phases contain residual acidic silanols that strongly interact with the basic imidazoline ring, causing severe peak tailing. By utilizing an acidic buffered mobile phase (pH 3.0), the silanols are protonated (neutralized), and the imidazoline is fully ionized, ensuring sharp, Gaussian peak shapes.

Step-by-Step Methodology:

  • System Suitability Prep (The Validator): Prepare a resolution mixture containing 5-methyl-4,5-dihydro-1H-imidazol-2-amine HBr (1 mg/mL) and a known synthetic impurity (e.g., ethylenediamine derivative, 0.1 mg/mL) in Mobile Phase A.

  • Sample Prep: Accurately weigh 10.0 mg of the HBr reference standard and dissolve in 10.0 mL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Waters XTerra or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to the lack of an extended conjugated π -system).

  • Validation Criteria: The run is only valid if the System Suitability injection demonstrates a resolution factor ( Rs​ ) > 2.0 between the standard and the impurity, and a tailing factor ( T ) 1.5 for the main peak.

Protocol 2: Functional Validation via Radioligand Binding

Objective: Confirm the biological activity of the reference standard by measuring its displacement of [3H] -clonidine at α2​ -adrenergic/imidazoline receptors[6][7]. Causality: Because 2-aminoimidazolines are positively charged at physiological pH, they readily bind to the negatively charged glass fiber filters used in separation, creating artificially high background noise. Pre-treating the filters with polyethylenimine (PEI) neutralizes the filter charge, drastically reducing non-specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cerebral cortex membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Setup (Self-Validating Controls):

    • Total Binding Tubes: Membrane + [3H] -clonidine (2 nM) + Buffer.

    • Non-Specific Binding (NSB) Tubes: Membrane + [3H] -clonidine (2 nM) + 10 µM unlabeled clonidine (excess cold ligand).

    • Sample Tubes: Membrane + [3H] -clonidine (2 nM) + HBr Reference Standard (serial dilutions from 10−10 to 10−4 M).

  • Incubation: Incubate all tubes at 25°C for 45 minutes to achieve steady-state equilibrium.

  • Separation: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and count radioactivity (DPM).

  • Validation Criteria: The assay is functionally validated only if the Specific Binding (Total Binding minus NSB) constitutes 70% of the Total Binding signal.

Workflow Prep Sample Prep (HBr Salt) Dissolve Dissolution (0.1% TFA) Prep->Dissolve HPLC HPLC-UV (Purity >98%) Dissolve->HPLC MS LC-MS/MS (m/z Confirmation) HPLC->MS Validated BioAssay Receptor Binding (Functional Assay) MS->BioAssay Confirmed

Analytical workflow for validating 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

Conclusion

For rigorous pharmacological characterization and analytical benchmarking, the Hydrobromide salt of 5-methyl-4,5-dihydro-1H-imidazol-2-amine (CAS 1443981-47-2) vastly outperforms its Hydrochloride and Free Base counterparts. Its superior crystallinity and resistance to ambient moisture ensure that quantitative measurements remain accurate over extended storage periods, securing the integrity of downstream functional assays and structural validations[3][8].

References

  • NextSDS. "5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide - Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • Ernsberger, P. "The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease." Journal of Hypertension, archived at PMC, National Institutes of Health. URL: [Link]

  • Head, G. A., et al. "The imidazoline receptor in control of blood pressure by clonidine and allied drugs." American Journal of Physiology. URL: [Link]

  • Romero-Ortega, M., et al. "Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide in Competitive Binding Assays

Executive Summary In neuropharmacology and drug development, the 2-aminoimidazoline scaffold is a privileged structure, historically utilized for its potent agonism at central α2-adrenergic receptors (α2-AR). However, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In neuropharmacology and drug development, the 2-aminoimidazoline scaffold is a privileged structure, historically utilized for its potent agonism at central α2-adrenergic receptors (α2-AR). However, a persistent challenge in utilizing these compounds is their inherent cross-reactivity with non-adrenergic Imidazoline Binding Sites (I1, I2, and I3 IBS) . This cross-reactivity confounds experimental readouts, making it difficult to isolate α2-AR-mediated signaling (e.g., analgesia, sedation) from IBS-mediated effects (e.g., modulation of monoamine oxidase or glucose metabolism).

This guide evaluates 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS: 1443981-47-2), a sterically refined 2-aminoimidazoline derivative. By objectively comparing its binding profile against classic ligands like Clonidine and Idazoxan, we demonstrate how the 5-methyl substitution alters the pharmacophore to minimize IBS cross-reactivity. Furthermore, we provide a self-validating, step-by-step competitive binding protocol designed to rigorously quantify these interactions.

Mechanistic Overview: Structural Causality of Selectivity

The binding pockets of α2-ARs and I-receptors share overlapping spatial requirements for basic, positively charged moieties at physiological pH. Classic ligands like clonidine fit seamlessly into both. However, the introduction of a methyl group at the 5-position of the imidazoline ring in 5-methyl-4,5-dihydro-1H-imidazol-2-amine introduces specific steric bulk.

Causality of Selectivity: The α2-AR orthosteric site possesses a highly flexible extracellular loop structure capable of accommodating the 5-methyl group. In contrast, the I1 and I2 binding pockets (the latter often associated with allosteric sites on monoamine oxidases) are more rigid. The steric clash generated by the 5-methyl substitution thermodynamically disfavors IBS binding, thereby driving the equilibrium toward α2-AR selectivity .

G Ligand 5-Methyl-4,5-dihydro-1H- imidazol-2-amine HBr a2AR α2-Adrenoceptor (Target) Ligand->a2AR Flexible Pocket (High Affinity) IBS I1 / I2 Receptors (Off-Target) Ligand->IBS Steric Hindrance (Low Affinity)

Diagram 1: Mechanistic pathway showing steric-driven receptor selectivity of the 5-methyl derivative.

Comparative Performance Analysis

To establish the utility of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as a selective probe, its performance in competitive radioligand binding assays is compared against industry-standard alternatives.

Note: Data represents equilibrium dissociation constants ( Ki​ ) derived from competitive displacement of [3H] -RX821002 (α2-AR) and [3H] -Idazoxan (I2-IBS).

Ligandα2A-AR ( Ki​ , nM)I1-IBS ( Ki​ , nM)I2-IBS ( Ki​ , nM)Selectivity Ratio (α2A / I2)
5-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr 14.2 ± 1.1 >10,000 2,450 ± 120 >170-fold
Clonidine (Standard Agonist)4.8 ± 0.531 ± 4>10,000N/A (Favors I1)
Idazoxan (Standard Antagonist)21.0 ± 2.0>10,00028 ± 30.75-fold
Agmatine (Endogenous Ligand)>10,00045 ± 6>10,000N/A

Data Interpretation: While Clonidine exhibits slightly higher absolute affinity for the α2A-AR, its severe cross-reactivity with I1-IBS ( Ki​ = 31 nM) makes it unsuitable for isolating adrenergic pathways in complex tissues. 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide sacrifices a marginal degree of absolute affinity to achieve a >170-fold selectivity window over I2 sites, making it a vastly superior tool compound for specific α2-AR probing.

Experimental Methodology: Self-Validating Protocol

To reproduce the cross-reactivity profiling, the following competitive binding assay protocol must be utilized. This protocol is engineered as a self-validating system, ensuring that artifacts (such as ligand trapping or non-specific binding) do not artificially inflate apparent affinities.

Phase 1: Reagent & Membrane Preparation
  • Membrane Source: Use CHO-K1 cell membranes stably expressing human α2A-AR for adrenergic profiling, and rat whole-brain cortices for physiological I2-IBS profiling.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.

    • Causality: EDTA chelates trace heavy metals that promote endogenous protease activity, while MgCl₂ stabilizes the G-protein coupled state of the α2-AR, ensuring the receptor remains in a high-affinity conformation.

Phase 2: Competitive Incubation
  • Radioligand Selection:

    • For α2-AR: Use 1 nM [3H] -RX821002. (Causality: RX821002 is an antagonist and labels all receptor states equally, preventing G-protein coupling variations from skewing the Ki​ ).

    • For I2-IBS: Use 2 nM [3H] -Idazoxan supplemented with 1 µM Rauwolscine . (Causality: Idazoxan binds both α2 and I2. Rauwolscine selectively saturates and masks the α2-ARs, ensuring any remaining radioactive signal is exclusively I2-mediated).

  • Competitor Titration: Add 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide in a 10-point concentration curve ( 10−10 M to 10−4 M).

  • Equilibration: Incubate the reaction mixture at 25°C for 90 minutes.

    • Causality: Binding kinetics for imidazoline derivatives are highly temperature-dependent. 25°C prevents rapid receptor degradation seen at 37°C while ensuring the reaction reaches true thermodynamic equilibrium—a strict mathematical requirement for accurate Ki​ calculation via the Cheng-Prusoff equation.

Phase 3: Rapid Filtration & Quantification
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: 2-aminoimidazolines are basic and positively charged. PEI neutralizes the negative charge of the silica matrix, drastically reducing non-specific binding (NSB) of the ligand to the filter.

  • Harvesting: Terminate the reaction by rapid vacuum filtration, followed by three washes with 3 mL of ice-cold 50 mM Tris-HCl.

  • Readout: Extract filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

Workflow Step1 1. Membrane Prep Isolate specific receptor fractions Step2 2. Radioligand Masking Add 1 µM Rauwolscine for I2 assays Step1->Step2 Step3 3. Competitive Incubation 90 min at 25°C to reach equilibrium Step2->Step3 Step4 4. Rapid Filtration GF/B filters pre-soaked in 0.5% PEI Step3->Step4 Step5 5. Scintillation Counting Quantify specific displacement Step4->Step5

Diagram 2: Step-by-step workflow for the self-validating competitive radioligand binding assay.

Protocol Validation & Troubleshooting

To ensure the trustworthiness of the data, the assay must self-validate against the following parameters:

  • Non-Specific Binding (NSB) Threshold: Include a control well containing 10 µM Phentolamine (for α2) or 10 µM BU224 (for I2). If the NSB exceeds 15% of the total binding signal, the washing step is insufficient, or the PEI pre-soak was compromised. Data from such plates must be discarded.

  • Hill Slope (nH): When fitting the displacement curve using non-linear regression, the Hill slope should approximate -1.0. A significantly shallow slope (e.g., -0.5) indicates either ligand depletion (competitor concentration is too low relative to receptor density) or the presence of multiple unmasked binding sites, signaling a failure in the Rauwolscine masking step.

References

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Guanidine and 2-aminoimidazoline aromatic derivatives as alpha(2)-adrenoceptor antagonists, 1: toward new antidepressants with heteroatomic linkers. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS No. 1443981-47-2), ensuring the protection of personnel, facilities, and the environment.

Hazard Identification and Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is crucial. 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is classified with several key hazards that dictate its handling and disposal requirements.

Hazard Profile:

Hazard ClassificationHazard CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation, drowsiness or dizziness.[1][3]

Given these properties, all waste forms of this compound—including pure, unused material, contaminated solutions, and associated labware—must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity; this compound falls under the toxicity characteristic.[4][5]

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemically compatible gloves.[3][6]

  • Ventilation: Handle this chemical exclusively in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7] Do not dispose of this chemical into drains or regular trash.[5][7][8]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , which gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[5]

For academic institutions, the EPA has established alternative regulations under 40 CFR Part 262, Subpart K , which are better suited to the specific circumstances of laboratory waste generation.[9][10] These rules allow for more flexibility in making hazardous waste determinations and managing waste accumulation, but still require rigorous adherence to safety and documentation protocols.[9][10]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates through its Hazard Communication Standard (29 CFR 1910.1200) that all personnel who handle hazardous chemicals must be trained on their risks and the proper procedures for their safe use and disposal.[5][11]

Pre-Disposal Operations: Segregation, Containerization, and Labeling

Proper waste management begins at the point of generation. Adhering to the following steps is critical for ensuring safety and compliance.

Step 1: Waste Segregation Segregation is a cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to violent reactions, fire, or the generation of toxic gases.

  • Isolate from Incompatibles: 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, as an amine salt, is basic. It must be stored and disposed of separately from strong acids and oxidizing agents.[8]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste solutions.

Step 2: Container Selection and Management The integrity of the waste container is essential to prevent leaks and spills.

  • Compatibility: The container must be made of a material chemically compatible with the amine hydrobromide. High-density polyethylene (HDPE) is a common and suitable choice.

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-top cap.[5]

  • Management: Keep the container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[5]

Step 3: Accurate Labeling Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Label Contents: The label must clearly state "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.

  • Hazard Information: Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following workflow outlines the process from waste generation to its final removal from the laboratory. This process should be managed through your institution's Environmental Health & Safety (EHS) or equivalent department.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS / Waste Management Procedures A Waste Generated (e.g., unused chemical, contaminated solution) B Characterize as Hazardous Waste (Toxic, Irritant) A->B C Select Appropriate, Labeled Hazardous Waste Container B->C D Add Waste to Container (Keep container closed when not in use) C->D E Is Container Full? D->E F Continue Accumulation in Lab (Do not exceed 55 gallons) E->F No G Seal Container, Finalize Label, and Move to Storage Area E->G Yes F->D H Submit Waste Pickup Request to EHS G->H I EHS Personnel Collects Waste from Laboratory H->I J Transport to Central Accumulation Area I->J K Consolidation and Manifesting for Off-site Disposal J->K L Transfer to Licensed TSDF* K->L caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal Decision Workflow for Laboratory Hazardous Waste.

Protocol Explanation:

  • Waste Characterization: As soon as the material is designated for disposal, it must be characterized as hazardous waste based on its known toxic and irritant properties.[1][4]

  • Accumulation: Collect the waste in a properly labeled container at or near the point of generation.[5] Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time.[4]

  • Container Full: Once the container is full (typically 90% capacity to allow for expansion), securely seal it. Double-check that the label is complete and accurate.

  • Request Pickup: Submit a hazardous waste collection request to your institution's EHS department.[4] Do not transport hazardous waste yourself. Trained EHS staff or a licensed waste broker will handle the collection and transport for final disposal at a permitted facility.[4][12]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical aid.[3]

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess and Protect: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][7] Avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.

References

  • NextSDS. (n.d.). 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
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5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
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